The 4-Isoxazolecarboxamide Scaffold: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary In the landscape of modern medicinal chemistry, five-membered heteroaromatic rings are privileged structural motifs due to their optimal balance of metabolic stability, solubility, and bioavailability [...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, five-membered heteroaromatic rings are privileged structural motifs due to their optimal balance of metabolic stability, solubility, and bioavailability [1]. Among these, the 4-isoxazolecarboxamide core stands out as a highly versatile pharmacophore. Comprising an isoxazole ring substituted at the 4-position with a carboxamide group, this scaffold serves as the structural foundation for blockbuster immunomodulators (e.g., Leflunomide) and emerging metabolic therapeutics.
As an Application Scientist, I have structured this whitepaper to provide a deep technical dive into the physicochemical behavior of this scaffold, field-proven synthetic methodologies, and the mechanistic logic driving its application in drug development.
Chemical and Physical Properties
The unique reactivity and biological docking capabilities of 4-isoxazolecarboxamides stem from the electron-withdrawing nature of the isoxazole ring (containing adjacent nitrogen and oxygen atoms). This heteroaromatic system modulates the pKa of the attached carboxamide, enhancing its capacity to act as a directional hydrogen bond donor and acceptor within target protein pockets.
To illustrate the baseline properties of this class, the table below contrasts a simple derivative with the most clinically significant 4-isoxazolecarboxamide, Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide) [2].
Table 1: Quantitative Physicochemical Data of Key 4-Isoxazolecarboxamides
Causality Note: The XLogP3 of 2.5 for Leflunomide ensures optimal membrane permeability, while the topological polar surface area (55.1 Ų) is well within the Lipinski limits for oral bioavailability, explaining its success as an orally administered solid dosage form.
Experimental Synthesis Protocol
While 1,3-dipolar cycloaddition of nitrile oxides is a classical method for constructing the isoxazole ring [5], late-stage functionalization via direct amidation of 4-isoxazolecarboxylic acids is preferred in drug discovery to rapidly generate compound libraries.
The following protocol details the synthesis of N-substituted 4-isoxazolecarboxamides using Indium (III) trifluoromethanesulfonate (
In(OTf)3
) [6]. Scientific Logic:In(OTf)3
is chosen because it is a water-tolerant, mild Lewis acid. Harsher protic acids risk cleaving the sensitive N-O bond of the isoxazole ring.
In(OTf)3
selectively activates the carbonyl carbon, driving nucleophilic attack by the amine without ring degradation.
Step-by-Step Methodology: Catalytic Amidation
Precursor Preparation: Hydrolyze the starting 4-isoxazolecarboxylic acid ethyl ester using a boiling aqueous solution of sodium hydroxide to yield the free 4-isoxazolecarboxylic acid [6].
Reaction Setup: Dissolve 1.0 mmol of the 4-isoxazolecarboxylic acid in 10 mL of 2-propanol in a round-bottom flask.
Reagent Addition: Add 5.0 mmol of the target primary amine (or relevant aromatic aldehyde if forming a hydrazide derivative) followed by a catalytic amount (5-10 mol%) of
In(OTf)3
[6].
Reflux: Stir the mixture and heat to boiling temperature (approx. 82 °C) for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) to ensure complete consumption of the starting acid [6].
Isolation: Cool the mixture to room temperature. Evaporate the 2-propanol solvent in vacuo. The crude product will precipitate out.
Purification: Collect the crude solid via vacuum filtration. Purify by recrystallization in cold methanol to obtain the pure 4-isoxazolecarboxamide derivative (Typical yield: 68-81%) [7].
Analytical Validation: Validate purity using RP-HPLC. Use a non-polar stationary phase (e.g., Zorbax SB phenyl, 4.6 mm x 250 mm) and a polar mobile phase (40:60 buffer to Acetonitrile) to separate the highly polar isoxazole core from genotoxic impurities like benzimidamide [8].
Caption: Step-by-step synthetic workflow for 4-isoxazolecarboxamide derivatives.
Mechanisms of Action & Biological Applications
The 4-isoxazolecarboxamide scaffold is not a single-target entity; structural modifications at the 3- and 5-positions dictate its biological fate.
Immunomodulation via DHODH Inhibition
Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) [9]. Interestingly, the 4-isoxazolecarboxamide here acts as a prodrug . In vivo, the isoxazole ring undergoes base-catalyzed ring opening to form the active enol metabolite, A77 1726 (teriflunomide). This metabolite competitively inhibits dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway [8]. By halting pyrimidine synthesis, it selectively starves rapidly proliferating autoreactive T-cells, suppressing autoimmune inflammation.
Caption: Mechanism of DHODH inhibition by 4-isoxazolecarboxamide prodrugs.
Metabolic Regulation via TGR5 Agonism
Beyond immunology, high-throughput screening has identified 3-aryl-4-isoxazolecarboxamides as potent, small-molecule agonists of the human TGR5 (Takeda G protein-coupled receptor 5) [10]. TGR5 is heavily involved in regulating energy expenditure and glucose homeostasis. Activation of TGR5 by these specific isoxazole derivatives promotes the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, presenting a highly promising non-surgical therapeutic avenue for Type II diabetes and metabolic syndrome [1].
Conclusion
The 4-isoxazolecarboxamide architecture is a masterclass in rational drug design. Its ability to act as a stable structural core, a hydrogen-bonding hub, or a conditionally active prodrug allows medicinal chemists to tune its activity across vastly different therapeutic areas—from halting autoimmune cascades to resetting metabolic imbalances. Proper synthetic execution, particularly utilizing mild Lewis acid catalysis, ensures high-yield generation of these essential compounds for ongoing clinical exploration.
References
Leflunomide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com
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Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative
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Pharmacological Profile of 4-Isoxazolecarboxamide Derivatives: A Technical Guide to DHODH Inhibition and Immunomodulation
Executive Summary The 4-isoxazolecarboxamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent immunomodulatory, anti-inflammatory, and antiprolifera...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-isoxazolecarboxamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent immunomodulatory, anti-inflammatory, and antiproliferative properties[1]. As a Senior Application Scientist, I have observed that the clinical and experimental success of these derivatives—most notably Leflunomide and its active metabolite Teriflunomide—stems from their highly specific interaction with mitochondrial bioenergetics and nucleotide synthesis. This technical guide deconstructs the pharmacological profile of 4-isoxazolecarboxamides, detailing their mechanism of action, quantitative pharmacodynamics, and the self-validating experimental workflows required to evaluate their efficacy in drug development.
Chemical Architecture & Pharmacodynamics
The Prodrug Mechanism and Structural Activity
Leflunomide (5-methyl-
N
-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide) is the prototypical 4-isoxazolecarboxamide. It functions as a prodrug. Upon oral administration, the isoxazole ring undergoes rapid in vivo opening within the gastrointestinal mucosa and liver to form the active
α
-cyanoenol metabolite, Teriflunomide[1].
The pharmacological causality of this structural shift is profound: the open-ring structure of Teriflunomide possesses the exact stereoelectronic properties required to lodge into the ubiquinone-binding channel of its primary target enzyme, Dihydroorotate Dehydrogenase (DHODH)[2].
Mechanism of Action: Selective Pyrimidine Starvation
DHODH is an inner mitochondrial membrane enzyme responsible for catalyzing the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate[3].
Why does this selectively target the immune system?
Most resting somatic cells maintain their nucleotide pools via the pyrimidine salvage pathway. However, during an autoimmune response or viral infection, activated T and B lymphocytes undergo rapid clonal expansion. This hyper-proliferation increases the demand for pyrimidine nucleotides (rUMP) up to eightfold, rendering lymphocytes strictly dependent on the de novo synthesis pathway[3]. By competitively inhibiting DHODH, 4-isoxazolecarboxamides induce pyrimidine starvation, halting the lymphocyte cell cycle at the G1/S phase and suppressing the secretion of pro-inflammatory cytokines without causing generalized cytotoxicity[4].
Fig 1: De novo pyrimidine biosynthesis pathway and targeted DHODH inhibition.
Quantitative Pharmacological Profiling
The pharmacological parameters of 4-isoxazolecarboxamides dictate their clinical utility. While Leflunomide is utilized primarily for Rheumatoid Arthritis, Teriflunomide's refined profile has led to its approval for Relapsing Multiple Sclerosis[2]. Furthermore, experimental derivatives featuring 5-amino-3-methyl substitutions demonstrate dose-dependent immunomodulatory effects[5].
Table 1: Pharmacological Parameters of Key 4-Isoxazolecarboxamide Derivatives
Compound
Chemical Designation
Primary Target
IC50 (DHODH)
Bioavailability
Half-life
Clinical / Experimental Status
Leflunomide
5-methyl-
N
-[4-(CF3)phenyl]-4-isoxazolecarboxamide
DHODH (Prodrug)
~2.5 µM
~80%
14–18 days
Approved (Rheumatoid Arthritis)
Teriflunomide
(Z)-2-cyano-3-hydroxy-
N
-[4-(CF3)phenyl]but-2-enamide
To accurately profile novel 4-isoxazolecarboxamide derivatives, researchers must utilize a robust, self-validating assay to measure DHODH inhibition. The industry standard is the Spectrophotometric DCIP Reduction Assay [6].
Causality in Experimental Design
Because DHODH is a membrane-bound enzyme, it utilizes the highly lipophilic Coenzyme Q (CoQ) as its native electron acceptor. To measure this reaction in an aqueous in vitro microplate format, we must introduce two critical modifications:
Triton X-100: A non-ionic detergent is mandatory to solubilize the enzyme and maintain the structural integrity of its hydrophobic ubiquinone-binding pocket[7].
DCIP (2,6-dichloroindophenol): Because CoQ reduction is optically silent in the visible spectrum, we couple the reaction to DCIP. As DHODH oxidizes DHO, electrons transfer to a CoQ analog, and subsequently to DCIP. DCIP acts as a terminal electron sink, shifting from a deep blue oxidized state (absorbing at 600 nm) to a colorless reduced state. The rate of absorbance decay is directly proportional to enzyme activity[8].
Step-by-Step Protocol: DCIP Assay for DHODH Inhibition
Step 1: Reagent & Buffer Preparation
Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.
Validation Check: Verify pH exactly at room temperature. Deviations >0.1 pH units will alter the ionization state of the 4-isoxazolecarboxamide and skew the IC50.
Prepare Substrate Mix: 100 µM L-dihydroorotate (DHO), 50 µM decylubiquinone (CoQ analog), and 60 µM DCIP in Assay Buffer.
Step 2: Pre-incubation Phase
Dilute recombinant human DHODH (rhDHODH) to 0.4 µg/mL in the Assay Buffer.
Add the 4-isoxazolecarboxamide derivative (dissolved in DMSO) to the enzyme solution. Ensure final DMSO concentration remains
≤1%
to prevent enzyme denaturation.
Incubate at 25°C for 10 minutes.
Causality: This pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium within the enzyme's hydrophobic tunnel before substrate competition begins[9].
Step 3: Reaction Initiation & Kinetic Measurement
Inject 50 µL of the Substrate Mix into the wells to initiate the oxidation of DHO.
Immediately place the microplate in a spectrophotometer and measure absorbance at 600 nm continuously for 5–10 minutes.
Step 4: Self-Validation & Data Analysis
Self-Validation Checkpoint: Examine the kinetic curve of the uninhibited control well. It must display a strictly linear decrease in
A600
over the first 3 minutes (steady-state kinetics). A non-linear or plateauing curve indicates premature substrate depletion, enzyme aggregation, or buffer failure.
Calculate the initial velocity (
V0
) from the control and the inhibited velocity (
Vi
) from the test wells.
Determine the IC50 using non-linear regression based on the formula:
% Inhibition=(1−V0Vi)×100
Fig 2: Workflow of the spectrophotometric DCIP assay for DHODH inhibition.
Conclusion
The pharmacological profile of 4-isoxazolecarboxamide derivatives is defined by their highly selective, reversible inhibition of DHODH. By inducing pyrimidine starvation exclusively in rapidly dividing immune cells, these compounds bypass the broad cytotoxicity associated with traditional chemotherapeutics. For drug development professionals, mastering the structural nuances and the rigorous, self-validating biochemical assays described herein is essential for optimizing the next generation of targeted immunomodulators.
References
Leflunomide - Wikipedia. Wikimedia Foundation. Available at:[Link]
Leflunomide an immunomodulator with antineoplastic and antiviral potentials: A comprehensive review. National Center for Biotechnology Information (PMC). Available at:[Link]
From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. National Center for Biotechnology Information (PMC). Available at:[Link]
Discovery of Orally Available Retinoic Acid Receptor-Related Orphan Receptor γ-t/Dihydroorotate Dehydrogenase Dual Inhibitors for the Treatment of Refractory Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. MDPI. Available at:[Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information (PMC). Available at:[Link]
In vitro toxicity and safety profile of 4-isoxazolecarboxamide
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 4-Isoxazolecarboxamide Foreword: A Proactive Approach to Safety Assessment In the landscape of modern drug discovery and development, the early a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 4-Isoxazolecarboxamide
Foreword: A Proactive Approach to Safety Assessment
In the landscape of modern drug discovery and development, the early and comprehensive assessment of a compound's safety profile is not merely a regulatory hurdle but a fundamental component of a successful therapeutic program. For novel chemical entities centered around privileged scaffolds like the 4-isoxazolecarboxamide core, a deep understanding of potential toxicological liabilities is paramount. This guide is designed for researchers, toxicologists, and drug development professionals, providing a technical framework for evaluating the in vitro toxicity and safety of 4-isoxazolecarboxamide derivatives. By adopting the principles and methodologies outlined herein, development teams can build a robust, self-validating safety package, enabling informed decision-making and de-risking progression towards clinical evaluation.
This document deviates from a rigid, templated approach. Instead, it is structured to logically flow from foundational toxicity assessments to more complex, mechanistic investigations, mirroring a strategic research and development campaign. We will delve into the causality behind experimental choices, emphasizing the "why" behind the "how" to foster a deeper understanding of a comprehensive safety evaluation.
Foundational Cytotoxicity Assessment: Establishing a Therapeutic Window
The initial step in characterizing the safety profile of any new chemical entity is to determine its fundamental effect on cell viability. This establishes a baseline therapeutic window and guides concentration selection for more complex downstream assays.
The Principle of Metabolic Viability Assays
A common and robust method for assessing cytotoxicity is the use of tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). These assays rely on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product[1][2]. The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Workflow: Cytotoxicity Profiling
A panel of cell lines should be chosen to represent both target tissues and organs of potential toxicity. For a 4-isoxazolecarboxamide with, for example, an oncology indication, this would include the target cancer cell line(s) and a selection of non-cancerous cell lines to assess selectivity.
Recommended Cell Lines:
Cancer Cell Lines: Relevant to the intended therapeutic area (e.g., HepG2/Hep3B for hepatocellular carcinoma, HeLa for cervical cancer, MCF-7 for breast cancer)[3].
Non-Cancerous Cell Lines:
Hek293T (Human Embryonic Kidney): A commonly used, robust cell line for general cytotoxicity assessment[3].
LX-2 (Human Hepatic Stellate Cells): To provide initial insights into potential hepatotoxicity.
Primary Human Hepatocytes or HepaRG: For more translational hepatotoxicity assessment.
hCM (Human Cardiomyocytes derived from iPSCs): For preliminary cardiotoxicity evaluation.
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a test compound using the MTS assay.
Data Interpretation and Presentation
The primary endpoint of a cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This data should be presented in a clear, tabular format for easy comparison across cell lines.
Cell Line
4-Isoxazolecarboxamide Derivative
IC50 (µM)
Selectivity Index (SI)
Reference Compound (e.g., Doxorubicin) IC50 (µM)
HepG2 (Liver Cancer)
Compound X
Value
Value
Value
HeLa (Cervical Cancer)
Compound X
Value
Value
Value
Hek293T (Normal Kidney)
Compound X
Value
N/A
Value
LX-2 (Normal Liver)
Compound X
Value
N/A
Value
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable, indicating a greater therapeutic window.
Genotoxicity assays are a critical component of the safety assessment, designed to detect compounds that can cause genetic damage through various mechanisms. A standard battery of in vitro tests is recommended by regulatory agencies like the OECD to cover different endpoints of genetic damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a compound's potential to induce gene mutations[4]. It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
Key Considerations for the Ames Test:
Metabolic Activation: The assay should be performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
Bacterial Strains: A panel of strains should be used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to identify substances that cause chromosomal damage[5]. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.
Protocol: In Vitro Micronucleus Assay (adapted from OECD TG 487)
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like TK6.
Treatment: Expose the cells to at least three concentrations of the 4-isoxazolecarboxamide, with and without S9 metabolic activation.
Cytokinesis Block: Add cytochalasin B to the culture to block cell division at the two-cell stage, allowing for the identification of cells that have undergone one round of mitosis.
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., DAPI).
Scoring: Analyze the cells for the presence of micronuclei in binucleated cells using microscopy or flow cytometry.
Caption: A two-pronged approach to in vitro genotoxicity assessment, evaluating both gene mutations and chromosomal damage.
Organ-Specific Toxicity: A Mechanistic Deep Dive
While general cytotoxicity provides a broad overview, a thorough safety assessment requires a more focused investigation into potential organ-specific liabilities, primarily hepatotoxicity and cardiotoxicity.
Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a major cause of drug attrition. In vitro assays can provide critical insights into the potential for a compound to cause hepatotoxicity.
3.1.1 Mitochondrial Toxicity
Mitochondrial dysfunction is a common mechanism of DILI[6]. A valuable assay to assess this is the "glucose vs. galactose" cytotoxicity assay. Cells grown in a galactose-based medium are more reliant on mitochondrial oxidative phosphorylation for ATP production. Therefore, a compound that is significantly more toxic in galactose medium compared to glucose medium is likely a mitochondrial toxicant.
3.1.2 Bile Salt Export Pump (BSEP) Inhibition
Inhibition of the bile salt export pump (BSEP) can lead to the accumulation of cytotoxic bile acids in hepatocytes, a key event in cholestatic liver injury[4][7]. Commercially available in vitro assays using membrane vesicles expressing BSEP can determine the IC50 for inhibition of this transporter.
Hepatotoxicity Assay
Endpoint
Desired Outcome
Glucose vs. Galactose Cytotoxicity
Ratio of IC50 (Glucose) / IC50 (Galactose)
A ratio close to 1 suggests low mitochondrial toxicity.
BSEP Inhibition Assay
IC50 for BSEP inhibition
A high IC50 value indicates a lower risk of cholestatic liver injury.
Cardiotoxicity Assessment
Drug-induced cardiotoxicity, particularly the prolongation of the QT interval which can lead to fatal arrhythmias, is a major safety concern. The primary in vitro screen for this liability is the hERG assay.
3.2.1 hERG Potassium Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel is a primary cause of drug-induced QT prolongation[3]. The gold-standard in vitro assay is the patch-clamp electrophysiology study on cells expressing the hERG channel to determine the IC50 for channel inhibition.
3.2.2 Comprehensive In Vitro Proarrhythmia Assay (CiPA) Panel
The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative proposes a more comprehensive assessment of proarrhythmic risk by evaluating a compound's effect on multiple cardiac ion channels, not just hERG[8]. A typical CiPA panel includes:
Data from this panel can be used in in silico models to predict the overall effect on the cardiac action potential.
Cardiac Ion Channel
Function
Potential Effect of Inhibition
hERG (IKr)
Repolarization
QT prolongation
Nav1.5 (Peak)
Depolarization
Conduction slowing
Nav1.5 (Late)
Repolarization
QT prolongation
Cav1.2 (ICa,L)
Plateau phase
QT shortening
Metabolic and Phototoxicity Profile
In Vitro Metabolism
Understanding the metabolic fate of a 4-isoxazolecarboxamide is crucial for identifying potential drug-drug interactions and the formation of reactive metabolites.
4.1.1 Metabolic Stability
Incubating the compound with human liver microsomes in the presence of NADPH allows for the determination of its intrinsic clearance[9][10]. A high clearance suggests that the compound is rapidly metabolized, which may impact its oral bioavailability and dosing frequency.
4.1.2 Cytochrome P450 (CYP) Inhibition
Isoxazole-containing compounds have the potential to inhibit CYP enzymes, which can lead to drug-drug interactions[11]. A panel of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) should be screened to determine the IC50 for inhibition.
4.1.3 Metabolic Pathway Identification
Studies using human liver microsomes or hepatocytes followed by LC-MS/MS analysis can identify the major metabolites. For isoxazole-containing compounds like leflunomide, cleavage of the isoxazole ring has been observed as a metabolic pathway[12]. Hydrolysis of the carboxamide bond is also a potential metabolic route for 4-isoxazolecarboxamides[13].
Caption: Potential metabolic pathways for a 4-isoxazolecarboxamide derivative.
Phototoxicity
The potential for a compound to become toxic upon exposure to light should be assessed, particularly for drugs that may be distributed to the skin. The OECD TG 432 in vitro 3T3 NRU phototoxicity test is the standard assay for this purpose[14][15][16]. This assay compares the cytotoxicity of a compound in the presence and absence of a non-cytotoxic dose of simulated solar light.
Integrated Safety Assessment and Future Directions
The data generated from this comprehensive suite of in vitro assays provides a holistic view of the safety profile of a 4-isoxazolecarboxamide derivative. A negative result in the genotoxicity assays, a favorable selectivity index from cytotoxicity screening, a high IC50 in the hERG and BSEP assays, and a clean CYP inhibition profile would provide strong evidence for a favorable safety profile.
Conversely, a positive finding in any of these assays does not necessarily terminate a development program but rather flags a potential liability that requires further investigation. For example, a positive Ames test might warrant further in vivo genotoxicity studies, while a low IC50 in the hERG assay could prompt medicinal chemistry efforts to mitigate this off-target activity.
By strategically implementing the assays described in this guide, drug development teams can build a robust and defensible in vitro safety package for 4-isoxazolecarboxamide derivatives, ultimately leading to the development of safer and more effective medicines.
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Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1146398. [Link]
Yang, H., et al. (2017). Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. Toxicology and Applied Pharmacology, 327, 59-70. [Link]
Woodhead, J. L., et al. (2014). Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury. Frontiers in Pharmacology, 5, 214. [Link]
Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) proposed ion channel panel. Journal of Pharmacological and Toxicological Methods, 81, 251-262. [Link]
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Semantic Scholar. (2016). A Statistical Evaluation of In Vitro Micronucleus Assay in Toxicology. Retrieved from [Link]
Al-Ostath, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 10050-10089. [Link]
El-Haddad, B., et al. (2023). Molecular Mechanisms of Hepatotoxicity. International Journal of Molecular Sciences, 24(4), 3737. [Link]
Semantic Scholar. (2009). Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity. Retrieved from [Link]
Weiner, S., et al. (2017). Resolution of contradiction between in silico predictions and Ames test results for four pharmaceutically relevant impurities. Regulatory Toxicology and Pharmacology, 90, 239-245. [Link]
FDA. (n.d.). Open Format for Ion Channel Datasets from Cardiac Electrophysiology In Vitro Assays under CiPA. Retrieved from [Link]
Bee, N., et al. (2022). Within-laboratory reproducibility of Ames test results: are repeat tests necessary? Mutagenesis, 37(1), 1-10. [Link]
Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 40(20), 9963-9977. [Link]
Park, S. J., et al. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept. Korean Journal of Physiology & Pharmacology, 27(3), 235-246. [Link]
The 4-Isoxazolecarboxamide Pharmacophore: Mechanistic Versatility, Prodrug Dynamics, and Direct Target Engagement
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Foundations In modern medicinal chemistry, the 4-is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Structural Foundations
In modern medicinal chemistry, the 4-isoxazolecarboxamide scaffold is recognized as a highly versatile, "chameleon-like" pharmacophore. Depending on its specific substitution pattern, it can function either as a metabolically labile prodrug (undergoing programmed ring-opening) or as a rigid, stable binding motif for direct target engagement.
Structurally, the core consists of an electron-withdrawing isoxazole ring substituted at the C4 position with a carboxamide group. The isoxazole heteroatoms (N, O) act as hydrogen-bond acceptors, while the carboxamide provides both donor and acceptor capabilities. The critical determinant of the scaffold's behavior is the C3 position : the presence or absence of a proton at this site dictates the thermodynamic stability of the N-O bond under physiological conditions.
The Prodrug Paradigm: Base-Promoted Isoxazole Ring Opening
The most clinically significant application of the unsubstituted (at C3) 4-isoxazolecarboxamide is its use as a prodrug. The archetypal example is Leflunomide , a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.
Mechanistic Causality
Leflunomide itself is inactive against its primary target. In vivo, it undergoes a rapid isoxazole ring opening to form the active metabolite, teriflunomide (a cyanoenol)[1]. The causality behind this transformation lies in the acidity of the C3-H proton. Base-catalyzed deprotonation at C3 triggers an E1cB-like elimination, leading to the cleavage of the labile N-O bond. This reaction is thermodynamically driven by the formation of a highly stable, conjugated cyanoenol system[2].
Quantum-chemical Density Functional Theory (DFT) studies at the B3LYP-D3/6-311++G(d,p) level demonstrate that the activation Gibbs free energy for this ring opening in an aqueous environment is approximately 11.9 kcal/mol, confirming the ease of leflunomide-to-teriflunomide interconversion[3]. The resulting teriflunomide anion subsequently protonates to form the active Z-enol tautomer, which acts as a non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH)[4].
Fig 1: Mechanism of leflunomide ring opening and subsequent DHODH target engagement.
Direct Target Engagement: Stable Pharmacophores
When the C3 position is substituted (e.g., with alkyl or aryl groups), the E1cB ring-opening pathway is blocked. The 4-isoxazolecarboxamide becomes a stable, rigid scaffold capable of direct, high-affinity interactions with kinases and ion channels.
AMPA Receptor Modulation for Chronic Pain
Recent electrophysiological studies have highlighted 3-substituted isoxazole-4-carboxamide derivatives as potent modulators of ionotropic glutamate receptors, specifically targeting
α
-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[5].
Mechanism: Compounds such as CIC-1 and CIC-2 act as allosteric inhibitors of Ca²⁺-permeable AMPA subtypes (GluA2 and GluA2/3)[6].
Biophysical Alteration: These derivatives profoundly alter receptor gating properties by prolonging deactivation kinetics and accelerating desensitization[5]. This dual-action gating modulation effectively dampens nociceptive transmission in the spinal dorsal horn, offering a promising non-opioid pathway for chronic pain management.
Type II FLT3 Kinase Inhibition in Oncology
In kinase inhibitor design, the 4-isoxazolecarboxamide is utilized for conformational rigidification. A series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamides were developed as highly selective Type II inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML)[7].
Mechanism: The isoxazole core restricts the rotational freedom of the molecule, perfectly orienting the quinazoline and terminal aryl groups to bind the inactive "DFG-out" conformation of the kinase[7].
Efficacy: Compound 7d exhibited an IC50 of 106 nM against wild-type FLT3, while maintaining potent activity against clinical resistance mutants like FLT3-ITD (IC50 = 301 nM) and FLT3-TKD D835Y (IC50 = 228 nM)[7].
Quantitative Data Summary
The following table synthesizes the pharmacological profiles of key 4-isoxazolecarboxamide derivatives across different therapeutic domains:
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a stable 3-substituted isoxazole-4-carboxamide and its subsequent biological validation via patch-clamp electrophysiology.
Synthetic Workflow
Fig 2: Step-by-step synthetic workflow for 3-substituted isoxazole-4-carboxamides.
Step-by-Step Methodology:
Cycloaddition: Treat the respective oxime (1.0 eq) with ethyl acetoacetate (1.2 eq) and anhydrous
ZnCl2
(0.1 eq) under reflux[9].
Hydrolysis: Treat the resulting ester with 2M NaOH, followed by acidification with 1M HCl to precipitate the 3-substituted isoxazole-4-carboxylic acid[9].
Activation: Convert the carboxylic acid to the acid chloride using
SOCl2
(reflux, 2h) with a catalytic drop of DMF. Remove excess
SOCl2
in vacuo.
Amidation: Dissolve the acid chloride in anhydrous DCM. Add the desired aromatic amine (1.1 eq) and triethylamine (2.0 eq) at 0°C. Stir at room temperature for 4 hours[9].
Self-Validation Check: Perform FTIR and
1H
NMR. Causality of check: The reaction is only deemed successful if the broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) completely disappears, replaced by a sharp amide C=O stretch (~1650 cm⁻¹), and a distinct amide N-H proton appears at
δ
10.0-11.5 ppm in the NMR spectrum[10].
To evaluate the synthesized compounds as AMPA receptor modulators, whole-cell patch-clamp recordings must be utilized[5].
Step-by-Step Methodology:
Cell Preparation: Culture HEK293t cells expressing GluA2 or GluA2/3 subunits. Maintain the recording bath at 22 °C, pH 7.4, and hold the membrane potential at −60 mV[6].
Baseline Recording: Administer a 1 ms pulse of 10 mM glutamate. Record the peak amplitude of the AMPA-induced whole-cell current[6].
Compound Application: Co-apply 10 mM glutamate with 16 µM of the synthesized isoxazole-4-carboxamide derivative (e.g., CIC-1)[6]. Record the altered current and extract deactivation/desensitization kinetics (
τ
).
Self-Validation Check (Washout Phase): Perfuse the cell with a compound-free extracellular solution and re-apply glutamate alone. Causality of check: The current must return to >90% of the baseline amplitude. If the current does not recover, the reduction was likely an artifact of cell toxicity, membrane seal degradation, or irreversible precipitation, invalidating the data point.
Structure-Activity Relationship (SAR) Guidelines
Based on the synthesized data, drug development professionals should adhere to the following SAR rules when utilizing this pharmacophore:
C3-Position (The Switch): Leave unsubstituted (C3-H) if a prodrug mechanism (ring-opening to cyanoenol) is desired. Substitute with a methyl or aryl group to lock the ring for direct target binding[2].
C5-Position (Lipophilic Anchor): Alkyl (e.g., methyl) or aryl substitutions here dictate the lipophilicity and the trajectory of the molecule into hydrophobic pockets (such as the kinase DFG-out pocket)[7].
N-Carboxamide (H-Bonding): The secondary amide (N-H) is strictly required. It acts as a critical hydrogen-bond donor to hinge region residues in kinases or allosteric regulatory sites in ion channels. Tertiary amides generally abolish activity due to steric clash and loss of the H-bond donor.
References
Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study
Source: The Journal of Organic Chemistry - ACS Publications
URL
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study
Source: MDPI
URL
A Senior Application Scientist's Guide to the In Vivo Identification of 4-Isoxazolecarboxamide Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Isoxazolecarboxamide Scaffold in Modern Drug Discovery The 4-isoxazolecarboxamide moiety is a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Isoxazolecarboxamide Scaffold in Modern Drug Discovery
The 4-isoxazolecarboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its utility stems from its ability to act as a bioisostere for other functional groups and its role in establishing critical interactions with biological targets. A notable example is Leflunomide, an immunosuppressive drug where the isoxazole ring is central to its prodrug nature.[1][2] Understanding the in vivo fate of this scaffold is not merely an academic exercise; it is a critical step in drug development mandated by regulatory bodies like the FDA.[3][4][5] This guide provides a technical framework for elucidating the metabolic pathways of 4-isoxazolecarboxamide-containing drug candidates, moving from strategic study design to definitive structural identification.
Part 1: Anticipating Metabolic Fate: Common Biotransformation Pathways
Before any in vivo experiment, a foundational understanding of the likely metabolic pathways is essential for designing analytical methods. The 4-isoxazolecarboxamide core and its typical substituents are susceptible to a range of Phase I and Phase II metabolic reactions.
Phase I Reactions (Functionalization):
Isoxazole Ring Cleavage: This is arguably the most significant and unique metabolic pathway for this class of compounds. The N-O bond of the isoxazole ring is weak and susceptible to cleavage, a critical activation step for prodrugs like leflunomide, which is converted to its active metabolite, teriflunomide, through ring opening.[1][6] This biotransformation can be catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and can also occur non-enzymatically in plasma.[7] Another proposed mechanism involves reductive ring opening, which has been observed for related benzisoxazole structures.[8]
Oxidative Reactions: Hydroxylation of alkyl substituents or aromatic rings attached to the core structure is a common metabolic route mediated by CYP enzymes.
Hydrolysis: The amide linkage of the carboxamide can be a target for amidase-mediated hydrolysis, splitting the molecule into its constituent carboxylic acid and amine fragments.[9]
Phase II Reactions (Conjugation):
Glucuronidation & Sulfation: Following the introduction of hydroxyl groups in Phase I, these metabolites can be conjugated with glucuronic acid or sulfate groups to increase their water solubility and facilitate excretion.[10][11] Leflunomide metabolites, for instance, are eliminated in urine primarily as glucuronides.[12]
The following diagram illustrates these potential metabolic transformations, providing a predictive map for metabolite hunting.
Caption: Generalized metabolic pathways for 4-isoxazolecarboxamide drugs.
Part 2: The Blueprint for Discovery: In Vivo Study Design
A well-designed in vivo study is the bedrock of successful metabolite identification. The primary goal is to administer the drug to a relevant biological system and collect matrices that contain the full spectrum of metabolites for analysis.[13]
Key Considerations for Study Design:
Parameter
Expert Rationale & Field-Proven Insights
Animal Model Selection
Rodent models (rats, mice) are standard for initial discovery due to their well-characterized physiology and cost-effectiveness.[14] However, it's crucial to perform preliminary in vitro cross-species metabolism studies (e.g., using liver microsomes from different species including human) to ensure the chosen animal model generates a metabolic profile relevant to humans.[3][15] Discrepancies may necessitate using a second, non-rodent species (e.g., dog, non-human primate).[16]
Dosing Route & Formulation
The route of administration should mimic the intended clinical route to ensure a relevant absorption and first-pass metabolism profile.[17] The dose should be high enough to generate detectable metabolite levels but below the maximum tolerated dose (MTD) to avoid non-linear pharmacokinetics or confounding toxicity.
Sample Collection
A comprehensive collection strategy is non-negotiable. This includes collecting urine, feces, and plasma at multiple time points.[9] Plasma is critical for identifying circulating metabolites that contribute to efficacy and safety, while urine and feces are essential for understanding excretion pathways.[1][12] For exhaustive metabolite profiling, bile duct cannulation studies can be performed in rodents to directly capture hepatobiliary metabolites before potential enterohepatic recirculation.[8]
Use of Radiolabeling
For definitive mass balance studies and to ensure no metabolites are missed, administration of a radiolabeled (typically ¹⁴C or ³H) version of the drug is the gold standard.[13][18] The radiolabel allows for the tracking of all drug-related material, irrespective of its chemical structure, guiding the search for metabolites in complex biological matrices.
Protocol: Specimen Collection and Processing
Animal Dosing: Administer the 4-isoxazolecarboxamide test article to the selected animal model (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage).
Housing: House animals in metabolic cages designed for the separate and complete collection of urine and feces.
Time Points: Collect plasma (via tail vein or other appropriate method), urine, and feces at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9]
Plasma Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis to prevent degradation.
Urine/Feces Processing: Pool urine and feces for each time interval. Homogenize fecal samples with an appropriate solvent (e.g., acetonitrile/water) to extract drug-related material. Store all samples at -80°C.
Part 3: The Analytical Engine: LC-MS/MS for Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technology for modern metabolite identification.[11][19] Its power lies in its ability to separate complex mixtures and provide both molecular weight and structural information with high sensitivity and specificity.[20]
The Analytical Workflow
The process follows a logical sequence from sample cleanup to data interpretation. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is highly recommended.[11][21] The sub-5 ppm mass accuracy provided by these systems allows for the confident assignment of elemental compositions, a critical step in distinguishing metabolites from endogenous matrix components.[22]
Caption: The core workflow for LC-MS/MS-based metabolite identification.
Protocol: LC-HRMS/MS Analysis for Metabolite Identification
Sample Preparation:
Plasma: Perform protein precipitation (PPT) by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet proteins. Evaporate the supernatant and reconstitute in mobile phase. Rationale: PPT is a fast and effective method for removing the bulk of proteins which can interfere with analysis.
Urine: Dilute urine samples with mobile phase, centrifuge, and inject the supernatant directly. Rationale: Urine is typically a cleaner matrix than plasma, requiring minimal cleanup.
Chromatographic Separation:
Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: A C18 column provides good retention and separation for a wide range of drug metabolites.[23] Formic acid is a common modifier that aids in the ionization of analytes for mass spectrometry.
Mass Spectrometry:
Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
Acquisition Mode: Employ a data-dependent acquisition (DDA) strategy.[24]
Full Scan (MS1): Acquire data from m/z 100-1000 with high resolution (>70,000) to detect the parent drug and all potential metabolites.
dd-MS2 (MS/MS): Automatically trigger fragmentation scans on the top 5-10 most intense ions detected in the MS1 scan. Use higher-energy collisional dissociation (HCD).
Rationale: DDA allows for an unbiased survey of all detectable ions, ensuring that MS/MS fragmentation data is acquired for both expected and unexpected metabolites in a single run.[24]
Part 4: Deciphering the Data: Structural Elucidation
The final and most intellectually demanding phase is interpreting the rich dataset generated by LC-MS/MS to propose and confirm metabolite structures.[25]
Systematic Approach to Identification:
Parent Drug Analysis: First, inject a standard of the parent drug to determine its retention time and characteristic MS/MS fragmentation pattern. This is the reference against which all potential metabolites will be compared.
Metabolite Searching: Use specialized software to search the in vivo sample data for predicted metabolites.[26] This involves looking for specific mass shifts corresponding to common biotransformations.
Fragmentation Pattern Analysis: This is the key to localizing the site of metabolism. Compare the MS/MS spectrum of a putative metabolite with that of the parent drug.
A fragment ion that retains the mass shift indicates the modification is on that piece of the molecule.
A fragment ion that has the same m/z as a parent fragment indicates the modification is not on that piece.
Confirmation: When possible, confirm proposed structures by synthesizing the metabolite standard and comparing its retention time and MS/MS spectrum to the in vivo sample. For novel or complex structures, techniques like NMR spectroscopy may be required for unambiguous identification.[11][19]
Table of Common Mass Shifts for 4-Isoxazolecarboxamide Metabolites
Biotransformation
Mass Change (Da)
Causality & Common Observations
Oxidation (Hydroxylation)
+15.9949
Addition of an oxygen atom. Often occurs on alkyl or aromatic groups.
N-dealkylation
Variable
Loss of an alkyl group from a nitrogen atom.
Hydrolysis (Amide)
+1.0078
Cleavage of the C-N amide bond and addition of H₂O. Results in two smaller molecules.
Ring Cleavage
0 (Isomeric)
The molecular weight does not change, but the structure, retention time, and fragmentation pattern will be drastically different from the parent drug. This is a hallmark of isoxazole metabolism.[1]
Glucuronidation
+176.0321
Addition of a glucuronic acid moiety, typically to a hydroxyl group.
Sulfation
+79.9568
Addition of a sulfate group, also typically to a hydroxyl group.
Conclusion
The in vivo identification of 4-isoxazolecarboxamide metabolites is a multi-faceted process that integrates strategic biological study design with advanced analytical chemistry. By understanding the probable metabolic pathways, designing robust in vivo experiments, and leveraging the power of high-resolution LC-MS/MS, researchers can confidently map the metabolic fate of these important drug candidates. This systematic approach not only fulfills regulatory requirements but also provides crucial insights that can guide the optimization of drug properties, ultimately contributing to the development of safer and more effective medicines.
References
Leflunomide - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]
Liu, X., & Locasale, J. W. (2017). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 1641, 17-29.
Roop, K. (2012). Teriflunomide. American Journal of Health-System Pharmacy, 69(21), 1843-1851.
Li, F., & Ma, L. (2007). Analytical strategies for identifying drug metabolites. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 315-332.
General Metabolics. (n.d.). LC-MS/MS Metabolite Targeting. Retrieved March 27, 2026, from [Link]
Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved March 27, 2026, from [Link]
Food and Drug Administration. (n.d.). ARAVA (leflunomide) tablets Label. Retrieved March 27, 2026, from [Link]
Singh, E., et al. (2022).
O'Connor, R., et al. (2013). Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opinion on Drug Metabolism & Toxicology, 9(8), 1019-1030.
Xu, F., et al. (2011). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Chemical Research in Toxicology, 24(5), 615-626.
Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421-430.
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved March 27, 2026, from [Link]
Teriflunomide - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]
Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites. Retrieved March 27, 2026, from [Link]
Zanol M., et al. (2005). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining. Journal of Mass Spectrometry, 40(12), 1561-1571.
Williamson, R. A., et al. (1998). In Vivo Activity of Leflunomide: Pharmacokinetic Analyses and Mechanism of Immunosuppression. The Journal of Pharmacology and Experimental Therapeutics, 287(2), 577-584.
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Kostić, N., & Dŏbrić, S. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
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Step-by-step synthesis protocol for 4-isoxazolecarboxamide
Application Note: Advanced Synthesis Protocol for 4-Isoxazolecarboxamide Derivatives Introduction and Strategic Rationale The isoxazole pharmacophore is a cornerstone in medicinal chemistry, extensively utilized in the d...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthesis Protocol for 4-Isoxazolecarboxamide Derivatives
Introduction and Strategic Rationale
The isoxazole pharmacophore is a cornerstone in medicinal chemistry, extensively utilized in the development of anticancer agents, antimicrobial drugs, and ionotropic glutamate (AMPA) receptor modulators[1][2]. Specifically, 4-isoxazolecarboxamide derivatives (such as the anti-arthritic drug Leflunomide) demonstrate profound biological activity[2].
For drug development professionals, the most robust and highly yielding synthetic route to these derivatives is the direct amidation of a pre-formed isoxazole-4-carboxylic acid with an aniline or primary amine. To overcome the poor nucleophilicity of sterically hindered anilines, this protocol leverages a highly efficient coupling system utilizing EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) as the activating agent and DMAP (4-dimethylaminopyridine) as a covalent nucleophilic catalyst[1][2][3].
Mechanistic Pathway and Experimental Workflow
The strategic choice of EDC over traditional coupling reagents (like DCC) is dictated by the water-soluble nature of its urea byproduct, which drastically simplifies downstream purification[2]. However, EDC alone often leads to the formation of an inactive N-acylurea byproduct via the rearrangement of the initial O-acylisourea intermediate. The addition of DMAP circumvents this by rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate , which subsequently undergoes facile nucleophilic attack by the amine[2][3].
Reaction workflow and DMAP-catalyzed EDC amidation mechanism for 4-isoxazolecarboxamide synthesis.
Dissolution: In an oven-dried round-bottom flask purged with inert gas (Argon/N₂), dissolve the isoxazole-4-carboxylic acid (1.0 mmol) in anhydrous DCM (approx. 10-15 mL)[1][3].
Catalyst & Coupling Agent Addition: Add DMAP (0.2 to 0.3 mmol) followed by EDC hydrochloride (1.2 to 1.3 mmol) to the stirring solution[1][3].
Intermediate Formation: Allow the mixture to stir at room temperature (20–25 °C) for exactly 30 minutes. Causality: This 30-minute window is critical to ensure the complete conversion of the carboxylic acid into the active acylpyridinium intermediate before the amine is introduced, preventing competitive side reactions[1][2].
Step 2: Nucleophilic Acyl Substitution
Amine Introduction: Add the desired aniline or amine derivative (1.1 to 1.2 mmol) dropwise or in small portions to the activated mixture[2][3].
Propagation: Stir the reaction mixture continuously at room temperature under the inert atmosphere for 24 to 48 hours[1][3]. Reaction progress must be monitored via Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 3:2 or 4:1)[2].
Step 3: Quenching and Liquid-Liquid Extraction
Concentration: Once TLC indicates complete consumption of the starting acid, remove the DCM under reduced pressure using a rotary evaporator[3].
Aqueous Workup: Redissolve the crude residue in fresh DCM (20 mL). Transfer to a separatory funnel and wash the organic layer sequentially with:
1% aqueous NaHCO₃ solution (2 × 15 mL) to neutralize and remove unreacted carboxylic acid and DMAP[3].
Brine (1 × 15 mL) to remove residual moisture and water-soluble urea byproducts.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 4-isoxazolecarboxamide.
Step 4: Chromatographic Purification
Flash Chromatography: Purify the crude product via silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate (typically starting at 4:1 and increasing polarity as needed) to isolate the pure carboxamide[2][3].
To ensure the scientific integrity of the synthesized protocol, the target compound must be validated through spectral analysis. A successful amidation is confirmed by the following self-validating markers:
FT-IR Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the appearance of a sharp, strong amide carbonyl (C=O) stretch at 1650–1680 cm⁻¹ [2].
¹H NMR Spectroscopy (DMSO-d₆): The defining diagnostic feature is the emergence of a highly deshielded singlet corresponding to the amide proton (N-H) between 9.00 ppm and 10.80 ppm , alongside the preservation of the isoxazole ring's distinct methyl/aryl substituent peaks (e.g., a sharp singlet for the isoxazole -CH₃ at ~2.60 ppm)[2][3].
References
Qneibi, M., Hawash, M., Bdir, S., & Touqan, J. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. 1
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC / NIH. 2
Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC / NIH. 3
4-Isoxazolecarboxamide as a Versatile Precursor in Organic Synthesis and Drug Development
Executive Summary The 4-isoxazolecarboxamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by its unique electronic distribution and robust hydrogen-bonding capabilities, this moi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-isoxazolecarboxamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by its unique electronic distribution and robust hydrogen-bonding capabilities, this moiety serves as a critical precursor and pharmacophore in the development of diverse therapeutic agents. From disease-modifying antirheumatic drugs (DMARDs) to novel metabolic regulators, the controlled functionalization of the 4-position of the isoxazole ring allows researchers to fine-tune pharmacokinetic properties and target specificity. This application note provides a comprehensive guide to the mechanistic rationale, synthetic strategies, and validated protocols for utilizing 4-isoxazolecarboxamide in drug development.
Mechanistic Insights & Pharmacological Relevance
The structural utility of 4-isoxazolecarboxamide lies in its dual nature: it acts as a stable bioisostere for amides and esters under physiological conditions, yet it can be rationally designed to undergo specific metabolic transformations.
A classic example is Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide). In vivo, the isoxazole ring of Leflunomide undergoes a base-catalyzed ring-opening to form the active cyanoenolate metabolite, A77 1726[1]. This active metabolite is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, which ultimately arrests the proliferation of activated T-lymphocytes[1].
Figure 1: In vivo metabolic activation of Leflunomide and its downstream pharmacological pathway.
Beyond immunosuppression, the scaffold has been successfully adapted for other targets:
Immunomodulation: 5-amino-3-methyl-4-isoxazolecarboxamide derivatives (e.g., the "MM" series) have been synthesized to inhibit TNF-α production and suppress peripheral blood mononuclear cell (PBMC) proliferation without the severe toxicity of traditional agents[2].
Metabolic Disorders: 3-aryl-4-isoxazolecarboxamides (such as CCDC) function as potent, selective agonists for the TGR5 G-protein coupled receptor, promoting GLP-1 secretion for the treatment of Type II diabetes[3].
Oncology: Anthracenylisoxazole conjugates utilize the 4-isoxazolecarboxamide core to pre-organize a planar aromatic moiety, effectively targeting G-quadruplex DNA to inhibit telomerase in cancer cells[4].
Table 1: Pharmacological Profiles of 4-Isoxazolecarboxamide Derivatives
Derivative Scaffold
Target / Mechanism
Primary Indication
Key Synthetic Catalyst / Reagent
Leflunomide
DHODH Inhibition
Rheumatoid Arthritis
SOCl₂ / Et₃N
MM Series (e.g., MM3)
TNF-α Suppression
Immunomodulation
Indium(III) trifluoromethanesulfonate
CCDC Analogues
TGR5 Receptor Agonism
Type II Diabetes
Standard Amide Coupling
Anthracenylisoxazoles
G-Quadruplex Binding
Oncology
SmCl₃ / Pd/C
Synthetic Strategies & Experimental Design
The synthesis of highly pure 4-isoxazolecarboxamides requires strict control over regioselectivity. While early methods relied on 1,3-dipolar cycloadditions of nitrile oxides, these often resulted in poor regioselectivity and difficult-to-separate isomeric mixtures[5].
Expertise & Causality in Route Selection:
To ensure high yields and purity, modern protocols favor the late-stage amidation of pre-formed isoxazole-4-carboxylic acids. For example, the synthesis of Leflunomide analogs is best achieved by converting 5-methylisoxazole-4-carboxylic acid to its corresponding acid chloride, followed by nucleophilic attack by an aniline derivative[5]. For more sensitive derivatives, such as the synthesis of N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides, Indium(III) trifluoromethanesulfonate (In(OTf)₃) is utilized. In(OTf)₃ is chosen because its high Lewis acidity and remarkable water tolerance accelerate nucleophilic addition without degrading the sensitive 5-amino isoxazole ring[2].
Protocol A: Synthesis of Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide)
Objective: High-yield amidation via acid chloride activation.
Activation: Suspend 5-methylisoxazole-4-carboxylic acid (10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add a catalytic amount of DMF (2 drops).
Chlorination: Slowly add thionyl chloride (SOCl₂, 15 mmol) dropwise at 0 °C under an argon atmosphere.
Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the highly reactive acid chloride.
Reflux: Heat the mixture to reflux for 2 hours.
Self-Validation Checkpoint: Evaporate a 0.1 mL aliquot and analyze via IR spectroscopy. The shift of the carbonyl stretch from ~1700 cm⁻¹ (acid) to ~1770 cm⁻¹ (acid chloride) confirms complete activation.
Coupling: Concentrate the mixture in vacuo to remove excess SOCl₂. Redissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0 °C.
Amidation: Dropwise, add a solution of 4-(trifluoromethyl)aniline (9.5 mmol) and triethylamine (Et₃N, 12 mmol) in DCM (10 mL).
Causality: Et₃N acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the nucleophilic aniline.
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol to yield the pure product.
Protocol B: Synthesis of Immunomodulatory MM-Series Derivatives
Objective: Condensation of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with aromatic aldehydes using In(OTf)₃[2].
Figure 2: Self-validating synthetic workflow for 4-isoxazolecarboxamide derivatives.
Preparation: Dissolve 1 mmol of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide in 10 mL of 2-propanol[2].
Reagent Addition: Add 5 mL of the relevant aromatic aldehyde (e.g., 2,4-dihydroxybenzaldehyde for the MM3 derivative) to the solution[2].
Catalysis: Add 5 mol% of Indium(III) trifluoromethanesulfonate (In(OTf)₃)[2].
Reaction: Stir and heat the mixture at boiling temperature (82 °C) for 4 hours[2].
TLC Self-Validation: Before quenching, perform TLC (Hexane:EtOAc 7:3).
Causality: The disappearance of the starting carbohydrazide spot and the emergence of a less polar product spot confirms reaction completion. This strict checkpoint prevents the premature isolation of unreacted starting materials, ensuring high-purity crystallization.
Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold 2-propanol, and dry under a vacuum to obtain yields typically ranging from 63–81%[2].
Analytical Validation & Troubleshooting
To ensure the structural integrity of the synthesized 4-isoxazolecarboxamides, the following analytical parameters must be met:
¹H NMR (DMSO-d₆): The amide proton (-NH-CO-) typically appears as a sharp singlet far downfield (δ 10.0 - 10.5 ppm) due to the electron-withdrawing nature of the isoxazole ring. For 5-amino derivatives, the -NH₂ protons appear as a broad singlet around δ 6.5 - 7.0 ppm.
Mass Spectrometry (ESI-MS): Ensure the presence of the[M+H]⁺ peak. If a [M-16]⁺ peak is observed during troubleshooting, it may indicate unwanted fragmentation or reduction of the isoxazole N-O bond, suggesting that the reaction temperature was too high or an incompatible reducing agent was present.
HPLC: Use a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% TFA). The product should elute as a single sharp peak (>98% AUC).
References
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. MDPI.[https://vertexaisearch.cloud.google.
Definition of leflunomide - NCI Drug Dictionary. National Cancer Institute.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5fOLeqdimYFapw4RcoSjIH6NI5AVHQkI7S7IYNrKzW3scJ15aunWnAX2XEhj2GWomc-iU46MqQ3UklnMEsHtY4dHgHf2mb96mRQBN4UJ1ICIs0UOFvtaBADGz7fyNOUWghic3NLETbiwdv7Cvfr0MOhN-ty0FgLxF_v6QYAWY7ww8j0IUJA==]
Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvBUWnPk_a_kSIaXrvW2zFsLnZns6x3KStFmWVFCbQuqgFwgepXPk2eWdiZw-9Qt8DCa4lkSEFjhGzYHU3Vwx6NP1sG652AnWPOcvgo6KnoWl3HlSZZgJNDxSMN9nvHnCE2xkW7zgK88f57e0zTrzpx0lUwfpVYgdKqkn8yCBbo80RYv2HYZ1h8TqBWoOyeSwwh01BP_yA4UNcuPN1FhFFVnIGhVuAlsTA4xac2HB0JEE=]
Design, Synthesis and Biological Evaluation of A Novel Class of Anticancer Agents: Anthracenylisoxazole Lexitropsin Conjugates. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJdNJzGaQy42Sj1UGuDkDkV4EG17kf_d3cbvgjnDmKc-vKDKXf0uzc7KqHs4LLWnCro3I-bez5NTyB5Kvf6DcY7BciWAJPF3g6Cu4k_iGIzS5jE4Hl2MCsjqLubUeKA9p4rpeC9flFrCFqvg==]
CN101817797B - Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKzeqrRWCYY14R_dy33cWYCc69KDgRDrUqfDlHORj3AqDWcDvXY8cT3zKMh1E0xkH2uhNxSMHKpQ9ggbiZhO3QA4Zo4Lq3UbrHMRq7h9WfcGHih3BXfmleBidHy5xcNKE6yyDpoMiQ2mc8XA==]
Application Note: High-Throughput Preparation of 4-Isoxazolecarboxamide Libraries for Structure-Activity Relationship (SAR) Studies
Executive Summary The 4-isoxazolecarboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous therapeutics targeting metabolic, autoimmune, an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-isoxazolecarboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous therapeutics targeting metabolic, autoimmune, and oncological pathways. To rapidly elucidate Structure-Activity Relationships (SAR) during the hit-to-lead optimization phase, drug development professionals require robust, high-throughput parallel synthesis methodologies. This application note details the scientific rationale, mechanistic insights, and self-validating experimental protocols for the solution-phase synthesis of 4-isoxazolecarboxamide libraries.
Scientific Rationale & Target Biology
The strategic inclusion of the 4-isoxazolecarboxamide moiety allows medicinal chemists to exploit specific hydrogen-bonding networks and hydrophobic interactions within diverse target binding pockets.
Metabolic Disorders (TGR5 Agonism): 3-aryl-4-isoxazolecarboxamides have been identified as potent, small-molecule agonists of the human TGR5 G-protein-coupled receptor. Activation of TGR5 by these compounds stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), presenting a highly validated therapeutic avenue for type II diabetes and obesity (1; 2).
Autoimmune & Infectious Diseases (DHODH Inhibition): The 4-isoxazolecarboxamide structure is central to dihydroorotate dehydrogenase (DHODH) inhibitors. For instance, the anti-rheumatic drug leflunomide acts as a prodrug that undergoes ring-opening to form an active enol-amide, while structurally related isoxazolopyrimidines exhibit potent antimalarial activity against Plasmodium falciparum (3).
Oncology: Recent studies have demonstrated that 3-methyl-4-phenyl-isoxazole-carboxamides possess significant anti-proliferative activity against melanoma and other cancer cell lines (4).
TGR5 receptor activation pathway by 4-isoxazolecarboxamides leading to GLP-1 secretion.
Synthetic Strategy & Mechanistic Insights
To explore the chemical space around the amide nitrogen (R-group), a parallel solution-phase synthesis approach is optimal. Unlike solid-phase synthesis, which requires extensive optimization of cleavage conditions, solution-phase parallel synthesis coupled with solid-supported scavengers enables the rapid generation of highly pure libraries.
Causality Behind Reagent Selection:
The Acid Chloride Route: Utilizing commercially available or easily synthesized 5-methyl-3-aryl-4-isoxazolecarbonyl chlorides allows for rapid, room-temperature coupling with unhindered and electron-rich anilines.
The EDCI/DMAP Route: For sensitive substrates or aliphatic amines, milder coupling of the 4-isoxazolecarboxylic acid is preferred. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the acid to an O-acylisourea. The critical addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This mechanistic diversion prevents the O-acylisourea from undergoing a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct, ensuring high yields.
Parallel synthesis and SAR evaluation workflow for 4-isoxazolecarboxamide libraries.
This protocol is designed to eliminate the bottleneck of chromatographic purification by utilizing polymer-supported (PS) scavengers. It is a self-validating system: the stoichiometric imbalance intentionally drives the reaction to completion, while the resins selectively remove all unreacted starting materials.
Step-by-Step Procedure:
Preparation: In a 2-dram glass vial or 96-well glass-lined plate, dissolve the desired amine (0.09 mmol, limiting reagent) and N,N-diisopropylethylamine (DIPEA, 0.2 mmol) in anhydrous Dichloromethane (DCM, 1.0 mL).
Coupling: Add 5-methyl-3-aryl-4-isoxazolecarbonyl chloride (0.1 mmol, slight excess) to the mixture. Seal and agitate at room temperature for 4 hours.
In-Process Scavenging: To the crude reaction mixture, add PS-Trisamine resin (0.05 mmol equivalent) to covalently sequester the excess acid chloride. Simultaneously, add PS-Isocyanate resin (0.02 mmol equivalent) to scavenge any trace unreacted amine.
Agitation: Shake the suspension at room temperature for an additional 12 hours.
Filtration & Isolation: Filter the mixture through a polyethylene frit into a clean collection plate. Wash the resins with DCM (0.5 mL).
Validation: Concentrate the filtrate in vacuo (e.g., Genevac). Analyze via LC-MS (UV 254 nm and ESI+). The absence of starting material peaks validates the scavenging efficiency, typically yielding >90% purity suitable for direct biological screening.
Protocol B: EDCI/DMAP Mediated Amide Coupling
For libraries utilizing carboxylic acid building blocks directly, this protocol employs a liquid-liquid extraction self-validation mechanism.
Step-by-Step Procedure:
Activation: In a 96-well deep-well polypropylene plate, dispense 5-methyl-3-aryl-4-isoxazolecarboxylic acid (0.1 mmol) dissolved in anhydrous DMF (1.0 mL) per well.
Catalysis: Add EDCI·HCl (0.15 mmol) and DMAP (0.05 mmol). Allow 10 minutes for the formation of the active N-acylpyridinium species.
Coupling: Add the corresponding diverse amines (0.12 mmol) to each well. Seal the plate and agitate at room temperature for 16 hours.
Self-Validating Workup: Dilute each well with Ethyl Acetate (EtOAc, 2.0 mL). Add 1N aqueous HCl (1.0 mL) and agitate vigorously. Mechanism: The acidic wash selectively protonates and partitions DMAP, unreacted amine, and urea byproducts into the aqueous layer.
Neutralization: Discard the aqueous layer. Wash the organic layer with saturated aqueous NaHCO₃ (1.0 mL) to deprotonate and remove any unreacted isoxazolecarboxylic acid.
Isolation: Transfer the organic layer to a fresh plate, evaporate under a stream of nitrogen, and verify purity via LC-MS.
Data Presentation: SAR Summaries
The generated libraries allow for rapid mapping of the structure-activity landscape. The table below summarizes representative SAR trends for 3-aryl-4-isoxazolecarboxamides targeting the TGR5 receptor, demonstrating how specific R-group modifications at the amide nitrogen dictate biological potency.
Amide Nitrogen Substitution (R-Group)
TGR5 pEC₅₀
ClogP
SAR Mechanistic Observation
Phenyl
6.5
3.2
Baseline hit; moderate receptor affinity.
4-Fluorophenyl
6.8
3.4
Improved metabolic stability; fluorine acts as a bioisostere for hydrogen.
4-Methoxyphenyl
5.9
3.1
Significant loss of potency; indicates a steric clash in the hydrophobic sub-pocket.
4-Trifluoromethylphenyl
7.5
4.1
High potency; strong hydrophobic interaction and favorable electron-withdrawing effect.
Cyclohexyl
< 5.0
2.8
Inactive; confirms the absolute requirement for an aromatic system at this position.
Note: Data represents established SAR vectors derived from high-throughput screening campaigns of isoxazolecarboxamide libraries.
Conclusion
The 4-isoxazolecarboxamide motif remains a cornerstone in the development of novel therapeutics. By employing the high-throughput, self-validating parallel synthesis protocols outlined in this guide, drug discovery teams can rapidly generate diverse, high-purity libraries. The strategic use of scavenger resins and optimized coupling catalysts ensures that the resulting compounds are immediately ready for biological evaluation, thereby accelerating the hit-to-lead optimization cycle.
References
Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Icahn School of Medicine at Mount Sinai. Available at:[1]
Evans, K. A., et al. (2009). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[2]
Hawash, M., et al. (2020). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central (PMC). Available at:[4]
Phillips, M. A., et al. (2008). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. PubMed Central (PMC). Available at:[3]
Technical Support Center: Optimizing Flash Chromatography for 4-Isoxazolecarboxamide Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of heterocyclic carboxamides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of heterocyclic carboxamides. 4-Isoxazolecarboxamide derivatives present unique chromatographic challenges due to their rigid hydrogen-bonding networks, high polarity, and variable solubility.
This guide is designed to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causes behind common purification failures and provide self-validating, field-proven methodologies to ensure high recovery and purity.
Purification Optimization Workflow
The following decision matrix outlines the mechanistic logic for isolating 4-isoxazolecarboxamides, from initial solubility checks to resolving complex co-elution issues.
Workflow for optimizing 4-isoxazolecarboxamide flash chromatography purification.
Troubleshooting & FAQs
Q1: Why does my 4-isoxazolecarboxamide streak heavily on normal-phase silica gel, even at low Rf values?A1:Causality: The carboxamide functional group is highly polar, acting as both a strong hydrogen bond donor (if primary or secondary) and acceptor. Normal-phase silica gel contains acidic surface silanol (-SiOH) groups. The strong intermolecular hydrogen bonding between the carboxamide and these silanols causes non-ideal, heterogeneous retention thermodynamics, which manifests as severe peak tailing and streaking[1].
Solution: You must disrupt this interaction chemically. Adding a basic modifier, such as 1-2% triethylamine (TEA) or ammonium hydroxide, to your mobile phase will preferentially saturate the acidic silanol sites on the silica gel[1]. This allows the carboxamide to partition more uniformly between the mobile and stationary phases, yielding sharp, symmetrical peaks.
Q2: My compound has very poor solubility in standard loading solvents (e.g., Hexane, EtOAc, DCM). How should I load it without clogging the column?A2:Causality: Heterocyclic carboxamides often form rigid intermolecular hydrogen bond networks, resulting in high crystal lattice energies and consequently poor solubility in low-to-medium polarity solvents[2]. Attempting a liquid load with a partially dissolved suspension will lead to sample precipitation at the column head, causing high backpressure, distorted band shapes, and poor resolution.
Solution: Utilize the dry loading technique. Dissolve the crude mixture in a highly polar, volatile solvent (like methanol or a DCM/MeOH mixture) where it is fully soluble, mix it with a solid support (e.g., silica gel or Celite), and evaporate the solvent completely[2]. This disperses the compound over a massive surface area, allowing the mobile phase to dissolve it dynamically during the run without precipitation[2].
Q3: How do I translate my TLC method to a preparative flash gradient effectively?A3:Causality: Isocratic elution on a preparative scale often leads to band broadening for later-eluting peaks due to prolonged diffusion times. A gradient method sharpens peaks but can be difficult to guess manually.
Solution: Use an Rf-to-gradient calculation approach. Perform TLC screening to identify a solvent system that produces an Rf value between 0.13 and 0.40 for your target compound[2]. By running two TLC plates at different solvent compositions (e.g., 20% and 40% EtOAc/Hexane) that yield Rf values between 0.2 and 0.8, you can input these data points into gradient calculation software to generate an optimized linear gradient with an isocratic hold, maximizing resolution[3].
Q4: In reversed-phase (C18) purification, my 4-isoxazolecarboxamide elutes in the void volume. How can I increase retention?A4:Causality: Small, highly polar heterocycles like 4-isoxazolecarboxamide have limited hydrophobic surface area. If the mobile phase has too high an organic composition initially, the compound will not partition into the nonpolar C18 stationary phase and will elute immediately[1].
Solution: Start your gradient with a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile or Methanol). If your specific derivative contains ionizable substituents, add an ion-pairing reagent or a pH modifier (like 0.1% Formic Acid or TFA) to keep the molecule in its neutral, most lipophilic state, thereby increasing its affinity for the C18 column[1].
Quantitative Data: Mobile Phase Selection
Summarizing the correct solvent system and modifier is critical for success. Use the table below to match your specific chromatographic issue with the appropriate chemical intervention.
Chromatography Type
Solvent System
Modifier
Target Issue Resolved
Expected Outcome
Normal Phase (Silica)
Hexane / Ethyl Acetate
1-2% Triethylamine (TEA)
Peak tailing / Silanol binding
Sharp, symmetrical peaks; reduced streaking.
Normal Phase (Silica)
DCM / Methanol
1% Ammonium Hydroxide
High polarity / Poor solubility
Elution of highly polar derivatives without tailing.
Reversed Phase (C18)
Water / Acetonitrile
0.1% Formic Acid (FA)
Early elution / Ionization
Increased retention time; suppression of basic site ionization.
Reversed Phase (C18)
Water / Methanol
None (or 10mM NH₄OAc)
Poor solubility in MeCN
Better solubility during the run; alternative selectivity.
Experimental Protocols
Protocol A: Dry Loading Preparation for Poorly Soluble Carboxamides
This protocol is a self-validating system; if Step 4 fails, the chromatography will fail.
Dissolution: Dissolve the crude 4-isoxazolecarboxamide in a minimal volume of a volatile, polar solvent (e.g., 10% MeOH in DCM, or pure Acetone) in a round-bottom flask. Ensure complete dissolution via visual inspection.
Adsorbent Addition: Add dry silica gel (or Celite if the compound is prone to acid-catalyzed degradation on silica) to the flask. The recommended ratio is 1:3 to 1:4 (crude mass : silica mass).
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 30-40°C until the material appears dry.
Self-Validation (The "Free-Flowing" Test): Remove the flask and shake it. The dry-loaded material must behave as a fine, free-flowing powder with no clumps sticking to the glass walls. Troubleshooting: If it clumps, residual solvent remains or too little silica was used; add more silica and re-evaporate.
Loading: Transfer the free-flowing powder into an empty dry-loading cartridge, insert a frit on top, and compress gently before attaching it in-line with the flash column.
Protocol B: TLC-to-Gradient Optimization Workflow
Ensure reproducible scale-up from analytical to preparative scale.
TLC Screening: Spot the crude mixture on two identical silica TLC plates.
Elution: Develop Plate A in a low-polarity system (e.g., 20% EtOAc/Hexane) and Plate B in a higher-polarity system (e.g., 40% EtOAc/Hexane).
Rf Calculation: Calculate the Rf values for the target 4-isoxazolecarboxamide and its closest impurity on both plates. Aim for Rf values between 0.13 and 0.40 for an optimal balance of resolution and elution time[2].
Gradient Translation: Input the solvent compositions and corresponding Rf values into your chromatography system's Rf-to-Gradient calculator (e.g., PeakTrak or similar software)[3].
Execution: Run the generated scouting gradient on a small-scale column (e.g., 4g or 12g) to verify resolution before scaling up to preserve the bulk of your crude material[2].
References
5 Steps to successful flash chromatography - Biotage
URL:[Link]
Flash Chromatography Basics - Sorbent Technologies, Inc.
URL:[Link]
Optimized Flash Chromatography Purification: From TLC to large scale in three steps - Teledyne ISCO
URL:[Link]
Optimizing HPLC retention time and mobile phase for 4-isoxazolecarboxamide
Technical Support Center: Optimizing HPLC for 4-Isoxazolecarboxamides Welcome to the technical support center for the analysis of 4-isoxazolecarboxamide derivatives. This guide is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing HPLC for 4-Isoxazolecarboxamides
Welcome to the technical support center for the analysis of 4-isoxazolecarboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and efficient High-Performance Liquid Chromatography (HPLC) methods for this important class of compounds.
The isoxazole ring is a key heterocyclic motif found in numerous pharmaceuticals, including the immunosuppressive agent Leflunomide.[1][2] The challenge in HPLC method development often lies in achieving adequate retention, good peak shape, and sufficient resolution from impurities or metabolites. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for column and mobile phase selection for a novel 4-isoxazolecarboxamide derivative?
A1: For most 4-isoxazolecarboxamide compounds, a reversed-phase (RP) C18 column is the universal starting point due to its versatility in separating moderately polar to non-polar compounds.[3] A standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial development.
Provides a good balance of hydrophobic retention for the core structure.
Mobile Phase A
0.1% Formic Acid or 0.02M Ammonium Acetate in Water[4][5]
Acidic modifiers improve peak shape for the amide and suppress silanol interactions.[6]
Mobile Phase B
Acetonitrile (ACN)
Often provides sharper peaks and lower backpressure than methanol.[7]
Gradient
5% to 95% B over 15-20 minutes
A broad scouting gradient helps to determine the approximate elution conditions.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Detection
UV, 250-270 nm
The isoxazole and carboxamide chromophores typically absorb in this range.[3][8]
This starting point is based on established methods for related compounds like Leflunomide.[1][5] From this initial run, you can begin to optimize retention time and resolution.
Q2: How does mobile phase pH affect the retention and stability of my 4-isoxazolecarboxamide?
A2: The pH of the mobile phase is a critical parameter that influences both analyte retention and stability.
Retention: The carboxamide group is generally neutral, but other functionalities on your specific molecule may be ionizable. For basic compounds, operating at a low pH (e.g., 2.5-4.0) protonates the molecule, which can sometimes decrease retention in reversed-phase, but more importantly, it protonates residual silanol groups on the silica surface of the column.[9][10] This minimizes secondary ionic interactions that cause severe peak tailing.[9]
Stability: The isoxazole ring itself can be susceptible to degradation under certain pH conditions. Leflunomide, for example, is stable in acidic pH but undergoes base-catalyzed ring opening at neutral to basic pH (pH 7.4 and above).[11] Therefore, maintaining an acidic mobile phase (pH < 7) is generally recommended to ensure the integrity of your analyte during analysis.[11][12]
Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent for the most accurate and reproducible results.[10]
Troubleshooting Guide
This section addresses specific, common problems encountered during method development for 4-isoxazolecarboxamides.
Problem 1: My retention time is too short (analyte elutes near the void volume).
This is a common issue for more polar derivatives of the 4-isoxazolecarboxamide scaffold. Poor retention leads to insufficient separation from the solvent front and other early-eluting impurities.
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. If your analyte is highly polar, it will have a stronger affinity for the polar mobile phase and elute quickly.[6][13]
Solutions:
Decrease Organic Solvent Percentage: The most direct way to increase retention is to reduce the strength of the mobile phase.[13]
Action: If your analyte elutes at 20% acetonitrile (ACN), try running an isocratic method at 10% or 15% ACN, or adjust your gradient to have a shallower slope in the initial phase.
Change Organic Modifier: Switching from acetonitrile to methanol can sometimes increase retention for certain compounds due to differences in solvent-analyte interactions.[14]
Use a Polar-Embedded or Polar-Endcapped Column: If reducing the organic content is insufficient or leads to other issues, consider a different column chemistry.[6]
Action: Columns with polar-embedded groups are designed to provide enhanced retention for polar analytes and are compatible with highly aqueous mobile phases.[15]
Problem 2: My peak is tailing significantly.
Peak tailing is a frequent problem for compounds containing amide or amine groups and can compromise both resolution and quantification accuracy.[16]
Causality: The primary cause of peak tailing for basic or amide-containing compounds is secondary interactions with acidic, residual silanol groups on the surface of the silica-based column packing.[9][16]
Solutions:
Lower the Mobile Phase pH: This is the most effective solution.
Action: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase to achieve a pH between 2.5 and 3.5. At this pH, the silanol groups (pKa ~3.5-4.5) are protonated and less likely to interact with your analyte.[9][10] The addition of acetic acid has been shown to reduce peak tailing for amide compounds.[17][18]
Increase Buffer Strength: A higher concentration of buffer ions (e.g., 20-50 mM) can help to mask the residual silanol sites.[6]
Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are more thoroughly end-capped to minimize exposed silanols. Switching to a newer, high-quality column can significantly improve peak shape.[6]
Workflow for Troubleshooting HPLC Issues
The following diagram illustrates a logical decision-making process for addressing common chromatographic problems.
Caption: A decision tree for systematic HPLC troubleshooting.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol details a systematic approach to finding the optimal mobile phase pH for your 4-isoxazolecarboxamide.
Objective: To evaluate the effect of pH on retention time, peak shape, and resolution.
Materials:
HPLC-grade water
HPLC-grade acetonitrile (ACN)
Formic acid (FA)
Ammonium acetate
Procedure:
Prepare Aqueous Stock Buffers:
pH 3.0: Prepare a 20 mM ammonium formate solution. Adjust pH to 3.0 with formic acid.
pH 4.5: Prepare a 20 mM ammonium acetate solution. Adjust pH to 4.5 with acetic acid.
pH 6.0: Prepare a 20 mM ammonium acetate solution. Adjust pH to 6.0 with acetic acid.
Important: Filter all aqueous mobile phases through a 0.45 µm filter before use.
Set Up Chromatographic Sequence:
Use a standard C18 column.
For each pH condition, run your standard scouting gradient (e.g., 5-95% ACN).
Ensure the column is properly equilibrated with the new mobile phase between each pH change (at least 10-15 column volumes).
Data Analysis:
Compare the chromatograms obtained at each pH.
Retention Time: Note any significant shifts in retention.[19]
Peak Asymmetry: Calculate the tailing factor for your analyte peak at each pH. A value closer to 1.0 is ideal.
Resolution: Observe the separation between your main peak and any adjacent impurities.
Selection: Choose the pH that provides the best balance of retention, sharp peaks (low tailing), and resolution. For most isoxazolecarboxamides, a pH in the acidic range (3.0-4.5) will yield the best results.[1]
Protocol 2: Gradient Optimization for Improved Resolution
Once you have a suitable retention time, you may need to fine-tune the gradient to separate closely eluting impurities.
Objective: To improve the resolution between the main analyte peak and critical impurities.
Procedure:
Initial Scouting Run: Perform a broad gradient run (e.g., 5-95% B in 20 minutes) to determine the approximate percentage of organic solvent (%B) at which your compound elutes. Let's assume it elutes at 35% B.
Develop a Targeted Gradient: Design a new gradient that is shallower around the elution point of your analyte.[7]
Example:
0-2 min: Hold at 20% B
2-12 min: Ramp from 20% to 50% B (This is a 3% B/min slope)
12-14 min: Ramp to 95% B (column wash)
14-16 min: Hold at 95% B
16-16.1 min: Return to 20% B
16.1-20 min: Re-equilibrate
Analyze and Refine: Evaluate the resolution of the critical pair. If resolution is still insufficient, you can make the gradient even shallower (e.g., increase the gradient time from 10 minutes to 15 minutes for the 20-50% B ramp). This gives the peaks more time to separate on the column.
Method Development Workflow
Caption: A systematic workflow for HPLC method development.
References
Mallu, U. R., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences, 16(4), 457. Available at: [Link]
Najma, S., et al. (2021). HPLC method development and validation for simultaneous analysis of methotrexate and leflunomide in bulk in. Acta Pharmaceutica Hungarica, 91(2), 79-88. Available at: [Link]
Khan, S., et al. (2023). Development and Validation of HPLC method for simultaneous determination of Leflunomide and Folic Acid in the nanoparticulate system by reversed-phase HPLC. Pharmaceutical Sciences. Available at: [Link]
Khan, S., et al. (2023). Development and Validation of HPLC method for simultaneous determination of Leflunomide and Folic Acid in the nanoparticulate system by reversed-phase HPLC. PubMed. Available at: [Link]
Adhao, V. S., et al. (2018). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Leflunomide. Asian Journal of Pharmaceutical Analysis, 8(1), 1-6. Available at: [Link]
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. Available at: [Link]
Amide HPLC Column: Advanced Polar Compound Separation Technology for Superior Analytical Performance. (2025). Leading Chemistry. Available at: [Link]
How do I increase retention time for a polar compound on a liquid chromatography (LC) column? (n.d.). Waters Knowledge Base. Available at: [Link]
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Available at: [Link]
Lee, C. R., et al. (2004). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Chemical Research in Toxicology, 17(3), 324-331. Available at: [Link]
Silva, M. S., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 5(4), 256. Available at: [Link]
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]
Silva, M. S., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. Available at: [Link]
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. Available at: [Link]
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe, 29(9), 516-525. Available at: [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Available at: [Link]
Gawarecka, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5609. Available at: [Link]
Exploring the Role of pH in HPLC Separation. (2024). Moravek, Inc.. Available at: [Link]
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Available at: [Link]
Preventing oxidation of 4-isoxazolecarboxamide during long-term storage
Technical Support Center: 4-Isoxazolecarboxamide Stability Introduction: 4-Isoxazolecarboxamide and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological act...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4-Isoxazolecarboxamide Stability
Introduction: 4-Isoxazolecarboxamide and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1][2] However, the inherent chemical nature of the isoxazole ring, particularly the weak N-O bond, presents a significant challenge for long-term stability, with oxidation being a primary degradation pathway.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, preventing, and troubleshooting the oxidative degradation of 4-isoxazolecarboxamide during long-term storage and handling.
Frequently Asked Questions (FAQs): Understanding the Degradation Challenge
Q1: What makes 4-isoxazolecarboxamide susceptible to oxidation?
The susceptibility of 4-isoxazolecarboxamide to oxidation stems from the electronic characteristics of its heterocyclic core. The isoxazole ring is an electron-rich aromatic system, but the nitrogen-oxygen (N-O) bond is inherently weak and can be susceptible to cleavage under various conditions, including the presence of oxidizing agents.[1][4]
Isoxazole Ring Strain: The five-membered ring has some degree of ring strain, and the N-O bond is the most labile point. Oxidative stress can initiate ring-opening reactions, leading to a cascade of degradation products.[5]
Electron-Donating Groups: The carboxamide group, while generally stable, can influence the electronic properties of the isoxazole ring. Depending on the overall molecular structure, it can contribute to the electron density of the ring system, potentially affecting its reactivity towards electrophilic oxidizing species.[5]
Presence of Initiators: Trace metal impurities, exposure to UV light, or elevated temperatures can generate free radicals, which act as initiators for auto-oxidation chain reactions.
Q2: What are the likely products of oxidative degradation?
While the exact degradation profile depends on the specific oxidant and conditions, oxidative attack on the isoxazole moiety can lead to several classes of impurities. Based on studies of similar isoxazole-containing compounds, potential degradation pathways include:
Ring Cleavage: The most common pathway involves the cleavage of the N-O bond, which can lead to the formation of α-acylamino ketones or related structures.[5]
Hydroxylation: Oxidative processes can introduce hydroxyl groups onto the isoxazole ring or adjacent alkyl substituents.
Polymerization: Highly reactive intermediates formed during oxidation can potentially polymerize, leading to insoluble materials and a decrease in the purity of the active substance.[6]
Identifying these degradation products is critical and is typically achieved using analytical techniques like LC-MS/MS.[6]
Q3: Which environmental factors are most detrimental to the long-term stability of 4-isoxazolecarboxamide?
The stability of active pharmaceutical ingredients (APIs) is significantly influenced by environmental factors.[7][8] For 4-isoxazolecarboxamide, the following are of primary concern:
Oxygen: The presence of atmospheric oxygen is the most direct threat, serving as the primary oxidant.
Light (Photolysis): UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, including the cleavage of the isoxazole ring or the generation of free radicals.[4] Storing the compound in amber vials or otherwise protected from light is crucial.[5][9]
Temperature: Heat accelerates the rate of chemical reactions, including oxidation.[8] Storing the compound at elevated temperatures will significantly shorten its shelf-life.
Humidity: Moisture can facilitate hydrolytic degradation pathways, which may occur in concert with oxidation. For some heterocyclic compounds, pH is a critical factor, with decomposition observed at basic pH.[5][10]
Troubleshooting Guide: Proactive Storage and Handling
This section provides actionable solutions to prevent oxidative degradation. The core principle is to control the compound's environment to minimize exposure to the detrimental factors identified above.
Q4: What are the ideal conditions for the long-term storage of 4-isoxazolecarboxamide?
Proper storage is the single most effective strategy for preserving the integrity of the compound.[7][11] Adherence to Good Manufacturing Practice (GMP) and Good Distribution Practice (GDP) standards is essential in regulated environments.[7][12]
Parameter
Recommended Condition
Rationale & Key Considerations
Temperature
2-8 °C (Refrigerated)
Slows down the rate of all chemical degradation reactions, including oxidation.[8][13] For highly sensitive batches or long-term archival, consider –20 °C. Avoid repeated freeze-thaw cycles.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen, directly preventing oxidation.[5] Backfill the container with inert gas before sealing. Use vials with septa for repeated access without reintroducing air.
Light Exposure
Amber Glass Vials / Opaque Container
Prevents photolytic degradation.[9][14] If amber vials are unavailable, wrap the container in aluminum foil. Do not store in direct sunlight or under bright lab lights.
Humidity
Tightly Sealed Container with Desiccant
Minimizes moisture to prevent potential hydrolysis.[11] Ensure the container cap provides an airtight seal. Store within a desiccator cabinet for an additional layer of protection.
Container
Original Supplier Container (if suitable)
Containers should be made of non-reactive materials (e.g., Type I borosilicate glass). Ensure the container is appropriately sized to minimize headspace volume.[15]
Q5: I suspect my compound is degrading. What is the logical troubleshooting workflow?
If you observe changes in physical appearance (e.g., color change, clumping) or unexpected analytical results, a systematic approach is necessary to diagnose and resolve the issue.
Caption: Troubleshooting workflow for suspected degradation.
Q6: Can antioxidants be added to formulations to prevent oxidation?
Yes, for solutions or formulated products, the addition of an antioxidant can be an effective strategy. However, compatibility and the end-use application must be carefully considered.
Donate a hydrogen atom to free radicals, terminating the oxidation chain reaction.[16]
Generally used in non-aqueous or lipid-based formulations. May have regulatory limits on concentration.
Reducing Agents / Oxygen Scavengers
Ascorbic Acid (Vitamin C), Ascorbyl Palmitate
Are preferentially oxidized, thereby consuming oxygen or other oxidizing agents before they can react with the API.[16][17]
Primarily for aqueous formulations. Ascorbic acid stability can be pH-dependent.
Chelating Agents
Citric Acid, Fumaric Acid, Tartaric Acid
Bind metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.[17]
Effective at low concentrations. Often used in combination with other antioxidants for a synergistic effect.
Important: Before adding any excipient, you must perform compatibility studies to ensure the antioxidant does not react with the 4-isoxazolecarboxamide or cause other forms of degradation.
Verification & Analysis Protocols
To ensure the integrity of your compound, robust analytical methods are required. A stability-indicating method is one that can accurately separate the intact API from its degradation products.[18][19]
Q7: How do I establish a stability-indicating analytical method?
A forced degradation study is the definitive way to develop and validate a stability-indicating method.[19][20] This involves intentionally stressing the compound under harsh conditions to generate the likely degradation products.
Caption: Workflow for a forced degradation study.
Protocol 1: Forced Degradation Study for 4-Isoxazolecarboxamide
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and validate an analytical method. The goal is to achieve 5-20% degradation.[20]
Materials:
4-Isoxazolecarboxamide
HPLC-grade Acetonitrile and Water
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
Calibrated oven, pH meter, and photostability chamber
Procedure:
Prepare Stock Solution: Prepare a 1 mg/mL solution of 4-isoxazolecarboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 1, 2, 4, and 8 hours.
Thermal Degradation: Store a small amount of the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 8 hours. Prepare samples for analysis by dissolving the stressed solid or diluting the solution.
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV or LC-MS method. The method should be capable of resolving the main peak from all new peaks (degradants) that are formed.
References
Benchchem. (2026). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem Technical Support.
Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma.
CyberFreight. Storage of API's. CyberFreight Pharma Logistics.
Apollo Scientific. Best Practices for Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
American Chemical Society. (2025, December 1). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
Cornell University Environmental Health and Safety. 7.9.1 General Storage Guidelines. Cornell University.
ChemRxiv.
ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?. gmp-compliance.org.
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.
The University of Queensland. Chemical Storage Safety Guideline. UQ Policy and Procedure Library.
National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
University of Wisconsin–Madison Environmental Health & Safety. Chemical Storage. University of Wisconsin–Madison.
Google Patents.
Kumar, M., et al. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
ResearchGate. (2026, March 16). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2 H -Azirines | Request PDF.
MDPI. (2023, February 2).
Hawash, M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.
National Center for Biotechnology Information. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC - NIH.
The Royal Society of Chemistry. (2022, July 20).
BioProcess International. (2014).
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Biosciences Biotechnology Research Asia.
PubMed. (2017, September 8). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
ResearchGate.
Kumar, M., et al. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
International Journal of Pharmaceutical Erudition. (2022, November 30).
World Health Organiz
National Center for Biotechnology Information. (2022, January 10). Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. PMC - NIH.
Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
Asecos. Storage of chemicals.
National Center for Biotechnology Information.
National Center for Biotechnology Information. Sequential Formal (4 + 1)-Spirocycloaddition/Oxidative Cleavage between Indoles and β‑Nitrostyrenes: One-Pot Route to Benzamide-Containing (3),4,5-Substituted Isoxazoles. PMC - NIH.
Benchchem.
American Chemical Society. (2019, October 28).
European Medicines Agency. (2023, July 13).
National Drug Authority, Uganda. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
ResearchGate. (2026, January 2).
MDPI. (2025, August 10).
ResearchGate. ORIGINAL ARTICLE Selective and Efficient Oxidation of Aldehydes to Corresponding Carboxylic Acids Using Titanium(IV)
PubMed. The efficient degradation of sulfisoxazole by singlet oxygen (1O2)
Technical Support Center: Troubleshooting 4-Isoxazolecarboxamide Permeability
Welcome to the Technical Support Center for the structural optimization and in vitro evaluation of 4-isoxazolecarboxamide derivatives. This chemical class—frequently explored in medicinal chemistry for targets like DHODH...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the structural optimization and in vitro evaluation of 4-isoxazolecarboxamide derivatives. This chemical class—frequently explored in medicinal chemistry for targets like DHODH, TGR5, and various kinases—often encounters severe cellular permeability bottlenecks. The highly polar nature of the isoxazole ring, combined with the strong hydrogen-bonding capacity of the carboxamide group, creates a high desolvation penalty while simultaneously acting as a recognition motif for apical efflux transporters.
This guide provides a causality-driven diagnostic workflow, troubleshooting FAQs, and a self-validating experimental protocol to help you isolate and overcome these permeability liabilities.
Diagnostic Workflow for Permeability Liabilities
When a 4-isoxazolecarboxamide compound exhibits low permeability in a standard screen, it is critical to determine whether the failure is driven by thermodynamics (poor passive diffusion) or active biology (efflux transporters). Use the workflow below to isolate the root cause.
Diagnostic decision tree for isolating the mechanistic cause of low cellular permeability.
Troubleshooting FAQs
Q1: My 4-isoxazolecarboxamide has a low molecular weight (< 350 Da) but shows poor apical-to-basolateral (A-B) permeability. Why?A1: The root cause is likely the thermodynamic desolvation penalty of the carboxamide group. The primary or secondary amide acts as a strong hydrogen bond donor (HBD). When a molecule moves from the aqueous gut lumen into the hydrophobic core of the lipid bilayer, it must shed its hydration shell. The energetic penalty for desolvating an HBD is significantly higher than for a hydrogen bond acceptor[1].
Causality & Solution: To improve passive diffusion without drastically increasing lipophilicity, you must mask this HBD. If the N-H is not critical for target binding, explore N-methylation. Alternatively, introduce a proximal hydrogen bond acceptor (e.g., an ortho-fluoro or pyridyl group on an adjacent ring) to form an intramolecular hydrogen bond, effectively shielding the polar N-H from the lipid bilayer[2].
Q2: The compound shows an Efflux Ratio (ER) > 2.0. Is this a P-gp or BCRP liability, and how do I confirm?A2: 4-Isoxazolecarboxamides are frequently recognized by efflux transporters. For example, teriflunomide (a well-known isoxazole-4-carboxamide) is a documented substrate for the Breast Cancer Resistance Protein (BCRP).
Causality & Solution: If ER > 2.0, the compound is being actively pumped out of the cell. To confirm the specific transporter, run a bidirectional Caco-2 assay with selective inhibitors. Use Verapamil (50 µM) to inhibit P-glycoprotein (P-gp), and Ko143 (1 µM) to inhibit BCRP. If the ER drops below 1.5 in the presence of Ko143, your compound is a BCRP substrate. Structurally, BCRP recognizes planar, aromatic molecules with specific HBA/HBD patterns; breaking planarity or reducing the topological polar surface area (TPSA) can mitigate this liability[3].
Q3: My Caco-2 assay shows an apparent permeability (
Papp
) of <
1×10−6
cm/s, but the mass balance recovery is only 40%. Is it actually impermeable?A3: A low mass balance (< 70%) invalidates the
Papp
calculation. The compound is not necessarily impermeable; rather, it is highly lipophilic or has poor aqueous solubility, causing it to bind non-specifically to the plastic transwell insert or accumulate inside the cellular lipid bilayer[4].
Causality & Solution: Add 1-4% Bovine Serum Albumin (BSA) to the basolateral receiver chamber. BSA binds the compound, acting as a thermodynamic sink. This mimics the binding capacity of human plasma in vivo, driving the concentration gradient forward and preventing the compound from getting trapped in the membrane[4].
To ensure trustworthiness, permeability assays cannot be run blindly. The following protocol integrates strict internal validation checkpoints to ensure that the data generated is an accurate reflection of the compound's physicochemical properties, rather than an artifact of the in vitro system.
Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of
1×105
cells/cm².
Culture for 21 days to allow full differentiation into a polarized epithelial monolayer with tight junctions and brush borders.
Self-Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². A lower value indicates compromised tight junctions, which will artificially inflate passive permeability readings.
Phase 2: Assay Execution & Sink Conditions
Prepare the test 4-isoxazolecarboxamide at 10 µM in HBSS buffer (pH 7.4). Ensure the final DMSO concentration is < 1% to prevent cellular toxicity.
Optional Troubleshooting Step: If previous runs showed < 70% recovery, add 4% BSA to the receiver chamber to act as a thermodynamic sink[4].
Add the dosing solution to the apical chamber (for A-B transport) or basolateral chamber (for B-A transport).
Self-Validation Checkpoint: Co-incubate with 100 µM Lucifer Yellow (a paracellular marker) and reference standards (Propranolol for high permeability, Atenolol for low permeability).
Phase 3: Incubation & LC-MS/MS Quantification
Incubate the plates at 37°C with orbital shaking (100 rpm) for 120 minutes.
Extract 50 µL aliquots from both donor and receiver compartments. Quench immediately with ice-cold acetonitrile containing an analytical internal standard.
Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
Phase 4: Data Validation & Causality Analysis
Calculate the apparent permeability (
Papp
) using the formula:
Papp=(dQ/dt)/(A×C0)
.
Calculate Mass Balance (% Recovery) to rule out non-specific binding.
Self-Validation Checkpoint: Analyze the Lucifer Yellow data. If the Lucifer Yellow
Papp>0.5×10−6
cm/s, discard the well. The monolayer was physically damaged during the assay, rendering the test compound's data invalid.
Quantitative Physicochemical Guidelines
To optimize 4-isoxazolecarboxamides for oral bioavailability, medicinal chemistry efforts should target the following physicochemical parameters:
Parameter
Target Range for 4-Isoxazolecarboxamides
Mechanistic Rationale
Molecular Weight
< 400 Da
Reduces the overall cavity formation energy required to enter the dense lipid bilayer[3].
HBD Count
≤1
Minimizes the severe energetic penalty of desolvating the carboxamide N-H group[1].
TPSA
< 90 Ų
Reduces the probability of recognition by active efflux transporters like BCRP and P-gp[3].
LogD (pH 7.4)
1.5 - 3.0
Balances aqueous solubility (preventing precipitation) with sufficient lipophilicity for membrane partitioning[3].
Efflux Ratio (ER)
< 2.0
Ensures that passive transcellular diffusion dominates over active apical efflux[4].
References
Trends in Molecular Properties, Bioavailability, and Permeability across the Bayer Compound Collection. ACS Publications.3
Hydrogen-Bond Donors in Drug Design. ACS Publications.1
Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan.2
AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Teriflunomide. Therapeutic Goods Administration (TGA).
Comparing 4-isoxazolecarboxamide with traditional kinase inhibitors
An in-depth comparative analysis of 4-isoxazolecarboxamide derivatives (specifically Leflunomide/SU101 and its active metabolite A77 1726) against traditional kinase inhibitors reveals a fundamental divergence in pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of 4-isoxazolecarboxamide derivatives (specifically Leflunomide/SU101 and its active metabolite A77 1726) against traditional kinase inhibitors reveals a fundamental divergence in pharmacological strategy. While traditional tyrosine kinase inhibitors (TKIs) rely on highly targeted, ATP-competitive blockade, 4-isoxazolecarboxamide compounds utilize a pleiotropic, dual-mechanism approach that bridges metabolic starvation and signal transduction arrest[1][2].
This guide provides a comprehensive evaluation of these two paradigms, supported by quantitative data and self-validating experimental workflows.
Mechanistic Paradigm: ATP Competition vs. Dual-Action Allostery
Traditional Kinase Inhibitors (e.g., Imatinib, Erlotinib)
Traditional TKIs are predominantly Type I or Type II inhibitors that bind directly to the highly conserved ATP-binding pocket (the hinge region) of the kinase domain.
Advantage: Extreme potency (often in the low nanomolar range) and high target specificity.
Limitation: High susceptibility to acquired resistance. A single point mutation in the gatekeeper residue (e.g., T315I in BCR-ABL or T790M in EGFR) can sterically hinder drug binding, rendering the therapy entirely ineffective.
4-isoxazolecarboxamide (Leflunomide / SU101)
Leflunomide is a prodrug that rapidly converts into its active malononitrile metabolite, A77 1726 (SU0020)[2]. Unlike traditional TKIs, it exerts a bipartite mechanism of action:
Metabolic Inhibition (Primary): It acts as a highly potent, non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine synthesis. This depletes intracellular uridine monophosphate (UMP), halting DNA/RNA synthesis[2][3].
Because 4-isoxazolecarboxamide targets both a metabolic enzyme and a signaling kinase, tumor cells cannot easily bypass its effects through a single kinase-domain mutation.
Fig 1: Divergent mechanisms of Traditional TKIs vs. 4-isoxazolecarboxamide dual-inhibition.
Quantitative Comparison of Inhibitory Profiles
The dual nature of 4-isoxazolecarboxamide is evident when comparing its half-maximal inhibitory concentrations (
IC50
) across different targets against traditional TKIs. While its kinase inhibition is weaker than dedicated TKIs, its metabolic blockade is highly potent[2][4].
Inhibitor Class
Compound
Target
IC50
Value
Mechanism of Action
4-isoxazolecarboxamide
SU101 / A77 1726
DHODH
~0.1 µM (100 nM)
Non-competitive metabolic block
4-isoxazolecarboxamide
SU101 / A77 1726
PDGFR
25 – 65 µM
Allosteric/Tyrosine Kinase block
4-isoxazolecarboxamide
SU101 / A77 1726
EGFR
>100 µM
Inactive
Traditional TKI
Imatinib
PDGFR
~0.1 µM (100 nM)
ATP-competitive kinase block
Traditional TKI
Imatinib
DHODH
>100 µM
Inactive
Traditional TKI
Erlotinib
EGFR
~0.002 µM (2 nM)
ATP-competitive kinase block
Experimental Workflows for Dual-Target Validation
To rigorously validate a compound with both metabolic and kinase inhibitory properties, researchers must employ orthogonal assays. The following self-validating protocols isolate the causality of each mechanism.
This assay measures the direct inhibition of DHODH by tracking the reduction of the dye 2,6-dichloroindophenol (DCIP).
Causality: DHODH oxidizes dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (CoQ). CoQ then reduces DCIP. A decrease in absorbance at 600 nm directly correlates with DHODH inhibition.
Self-Validating Controls: Brequinar (positive control for DHODH inhibition); Imatinib (negative control, should show no effect).
Step-by-Step Methodology:
Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
Add 1 mM DHO (substrate), 0.1 mM decylubiquinone (electron acceptor), and 0.05 mM DCIP (colorimetric indicator) to a 96-well plate.
Introduce recombinant human DHODH enzyme (10 nM final concentration).
Add 4-isoxazolecarboxamide (A77 1726) in a serial dilution range (10 nM to 100 µM).
Measure the kinetic decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the
IC50
using non-linear regression.
Protocol B: The Uridine Rescue Phenotypic Assay (Causality Deconvolution)
How do we prove whether cell death is caused by the metabolic block (DHODH) or the kinase block (PDGFR)? We use the Uridine Rescue Assay [3].
Causality: Mammalian cells have a "salvage pathway" for pyrimidines. Adding exogenous uridine bypasses the need for DHODH. If a drug's toxicity is purely metabolic, uridine will 100% rescue the cells. If the toxicity is kinase-driven, uridine will have no effect.
Expected Result for 4-isoxazolecarboxamide: At low doses (~1-5 µM), toxicity is DHODH-driven and completely rescued by uridine. At high doses (>50 µM), toxicity is PDGFR-driven, and uridine fails to rescue the cells[3].
Fig 2: Uridine Rescue Workflow to deconvolute metabolic vs. kinase-driven cytotoxicity.
Step-by-Step Methodology:
Seed PDGFR-expressing cells (e.g., C6 rat glioma cells) in a 96-well plate at
5×103
cells/well.
Treat cells with varying concentrations of SU101 (1 µM, 10 µM, 50 µM, 100 µM).
Divide the plate into two cohorts:
Cohort A: Supplement media with 50 µM exogenous uridine.
Cohort B: Vehicle control (no uridine).
Incubate for 72 hours at 37°C.
Perform an MTT or CellTiter-Glo viability assay. Compare the survival curves of Cohort A vs. Cohort B to quantify the shift in
IC50
caused by metabolic rescue.
Conclusion for Drug Development Professionals
While traditional ATP-competitive TKIs remain the gold standard for targeted oncogene addiction, they are highly vulnerable to acquired resistance. The 4-isoxazolecarboxamide scaffold represents an elegant alternative: a polypharmacological agent that simultaneously starves the cell of necessary nucleotide building blocks while dampening mitogenic signaling. For researchers developing next-generation inhibitors, integrating metabolic blockade (like DHODH inhibition) alongside kinase targeting offers a robust strategy to prevent tumor escape mechanisms.
References
Phase I and pharmacologic study of the tyrosine kinase inhibitor SU101 in patients with advanced solid tumors. PubMed (NIH). Available at:[Link]
Phase I and Pharmacologic Study of the Tyrosine Kinase Inhibitor SU101 in Patients With Advanced Solid Tumors. ASCO Publications. Available at:[Link]
Control of hyperglycemia in male mice by leflunomide: Mechanisms of action. PMC (NIH). Available at:[Link]
The Structures of Human Dihydroorotate Dehydrogenase with and without Inhibitor Reveal Conformational Flexibility in the Inhibitor and Substrate Binding Sites. Biochemistry (ACS Publications). Available at:[Link]
A Comparative Guide to Validating 4-Isoxazolecarboxamide Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of novel 4-isoxazolecarboxamide derivatives. We will focus on their valid...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of novel 4-isoxazolecarboxamide derivatives. We will focus on their validation in subcutaneous tumor xenograft models of Non-Small Cell Lung Cancer (NSCLC), a field where new therapeutic options are critically needed. This document moves beyond a simple protocol, offering insights into the causal relationships behind experimental choices and providing a robust, self-validating system for assessing therapeutic potential.
Our focus will be on a representative class of 4-isoxazolecarboxamides that function as inhibitors of Heat Shock Protein 90 (Hsp90).
The Scientific Rationale: Targeting Hsp90 in NSCLC
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins.[1][2] In cancer cells, Hsp90 is overexpressed to support the malignant phenotype by maintaining the function of oncoproteins that drive proliferation, survival, and metastasis.[1][3] Many of the key drivers in NSCLC, such as mutant EGFR, ALK fusion proteins, and KRAS downstream effectors, are Hsp90 client proteins.[2][4][5]
By inhibiting Hsp90's ATP-dependent chaperone activity, 4-isoxazolecarboxamide derivatives can lead to the degradation of these critical oncoproteins, disrupting multiple oncogenic signaling pathways simultaneously.[6][7] This makes Hsp90 an attractive therapeutic target, particularly for cancers that have developed resistance to single-target kinase inhibitors.[8] Preclinical studies have consistently shown that Hsp90 inhibitors can induce tumor regression in NSCLC cell lines and xenograft models.[3][9]
Mechanism of Action: Hsp90 Inhibition
The diagram below illustrates the central role of Hsp90 in maintaining oncogenic signaling and how its inhibition by a 4-isoxazolecarboxamide derivative (Hsp90i) can lead to tumor cell apoptosis.
Caption: Hsp90 inhibition pathway.
Experimental Design: A Comparative Xenograft Study
To rigorously assess the in vivo efficacy of a novel 4-isoxazolecarboxamide, which we will call Compound X , a subcutaneous xenograft model is the gold standard. This allows for direct measurement of tumor growth over time in response to treatment.
The choice of model is critical: We will use the NCI-H292 human NSCLC cell line. This is a well-characterized line derived from a lung mucoepidermoid carcinoma, suitable for forming subcutaneous tumors in immunodeficient mice.[10]
The comparison is key: Efficacy must be benchmarked against both a negative control (Vehicle) and a relevant clinical standard-of-care. For NSCLC, a platinum-based agent like Cisplatin is a suitable positive control, as it is frequently used in treatment regimens.[11][12]
Experimental Workflow
The following diagram outlines the key phases of the comparative xenograft study.
Caption: Workflow for a comparative subcutaneous xenograft study.
Detailed Experimental Protocol
This protocol provides a self-validating methodology for experienced researchers.
Compound X (4-isoxazolecarboxamide): Formulation to be determined based on solubility (e.g., in 0.5% methylcellulose).
Cisplatin: Clinical grade, diluted in saline.
Vehicle Control: Matching the formulation of Compound X.
Step-by-Step Methodology
Cell Culture and Preparation:
Culture NCI-H292 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C, 5% CO₂.
Harvest cells at ~80-90% confluency using Trypsin-EDTA.
Wash cells with sterile PBS and perform a cell count (e.g., using a hemocytometer). Ensure viability is >95%.
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
Rationale: Matrigel provides an extracellular matrix that supports initial tumor engraftment and growth.[13]
Tumor Implantation:
Anesthetize mice as per approved institutional animal care protocols.
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[10]
Tumor Growth Monitoring and Group Randomization:
Begin caliper measurements 7-10 days post-implantation. Measure tumor length (L) and width (W) 2-3 times per week.
Calculate tumor volume (V) using the formula: V = (L x W²)/2.[13]
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average starting tumor volume across all groups. This step is critical to prevent bias.
Treatment Administration:
Group 1 (Vehicle): Administer vehicle control on the same schedule as Compound X.
Group 2 (Compound X): Administer Compound X at a predetermined dose and schedule (e.g., 50 mg/kg, daily by oral gavage).
Group 3 (Cisplatin): Administer Cisplatin at a clinically relevant dose (e.g., 5 mg/kg, intraperitoneally, once weekly).[11][14]
Record the body weight of each animal at least 3 times per week as a primary measure of toxicity.
Endpoint and Data Collection:
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).
At the study endpoint, euthanize mice according to institutional guidelines.
Excise tumors and record their final weight.
Comparative Data Analysis and Presentation
The primary outcome is the inhibition of tumor growth. Data should be compiled and presented clearly for objective comparison.
Key Metrics:
Tumor Volume: Plotted over time for each group (Mean ± SEM).
Tumor Growth Inhibition (%TGI): Calculated at the end of the study using the formula:
%TGI = [1 - (ΔT / ΔC)] x 100
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Body Weight Change: Plotted over time as a percentage of initial body weight to assess treatment-related toxicity.
Illustrative Data Summary
The following table presents a realistic, albeit hypothetical, dataset from such a study.
Treatment Group
N
Mean Initial Tumor Volume (mm³)
Mean Final Tumor Volume (mm³)
% TGI
Mean Body Weight Change (%)
Vehicle Control
10
125.4
1489.7
-
-1.5%
Compound X (50 mg/kg)
10
126.1
452.3
75.9%
-4.2%
Cisplatin (5 mg/kg)
10
124.9
788.5
51.8%
-9.8%
Interpretation of Illustrative Data:
In this example, Compound X demonstrates superior tumor growth inhibition (75.9%) compared to the standard-of-care, Cisplatin (51.8%).[9] Furthermore, Compound X appears to be better tolerated, as indicated by a smaller reduction in mean body weight compared to the Cisplatin-treated group. This combination of enhanced efficacy and improved tolerability would strongly support its further development.
Conclusion and Future Directions
This guide outlines a robust, comparative methodology for validating the preclinical efficacy of novel 4-isoxazolecarboxamide Hsp90 inhibitors. By benchmarking against both vehicle and a clinical standard of care, researchers can generate the high-quality, interpretable data necessary for advancing promising compounds toward clinical trials.
Successful validation in this model would justify further studies, including:
Pharmacodynamic analysis of tumor tissue to confirm Hsp90 client protein degradation.
Evaluation in other NSCLC models, such as patient-derived xenografts (PDXs), which better preserve the heterogeneity of human tumors.[13][15]
Combination studies to assess potential synergy with other targeted therapies or chemotherapies.[9][16]
References
Title: Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage
Source: PMC (PubMed Central)
URL: [Link]
Title: What are HSP90 inhibitors and how do they work?
Source: Patsnap Synapse
URL: [Link]
Title: HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review)
Source: PMC (PubMed Central)
URL: [Link]
Title: Targeting the dynamic HSP90 complex in cancer
Source: PMC (PubMed Central)
URL: [Link]
Title: Heat shock protein 90 inhibitors in non-small-cell lung cancer
Source: PubMed
URL: [Link]
Title: Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives
Source: MDPI
URL: [Link]
Title: HSP90 Inhibition Enhances Antimitotic Drug-Induced Mitotic Arrest and Cell Death in Preclinical Models of Non-Small Cell Lung Cancer
Source: PLOS One
URL: [Link]
Title: HSP90 Inhibitors in Lung Cancer: Promise Still Unfulfilled
Source: Hematology & Oncology
URL: [Link]
Title: Experimental approach to obtaining subcutaneous xenograft of non-small cell lung cancer
Source: Siberian Journal of Oncology
URL: [Link]
Title: HSP90 as a novel molecular target in non-small-cell lung cancer
Source: PMC (PubMed Central)
URL: [Link]
Title: Targeted Inhibition of the Molecular Chaperone Hsp90 Overcomes ALK Inhibitor Resistance in Non-Small Cell Lung Cancer
Source: PMC (PubMed Central)
URL: [Link]
Title: Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance
Source: PMC (PubMed Central)
URL: [Link]
Title: Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions
Source: PMC (PubMed Central)
URL: [Link]
Title: New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival
Source: ecancer
URL: [Link]
Title: NCI-H292: Subcutaneous Lung Cancer Xenograft Tumor Model
Source: Reaction Biology
URL: [Link]
Title: The cell-line-derived subcutaneous tumor model in preclinical cancer research
Source: Protocol Exchange
URL: [Link]
Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability
Source: PMC (PubMed Central)
URL: [Link]
Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review
Source: Engineered Science Publisher
URL: [Link]
Title: Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development
Source: Cold Spring Harbor Perspectives in Medicine
URL: [Link]
Title: An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation
Source: PMC (PubMed Central)
URL: [Link]
Title: Update 2025: Management of Non-Small-Cell Lung Cancer
Source: PMC (PubMed Central)
URL: [Link]
Title: Non-Small-Cell Lung Cancer - ASCO
Source: ASCO
URL: [Link]
Title: New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation
Source: PubMed
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Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives
Source: ResearchGate
URL: [Link]
4-Isoxazolecarboxamide vs. Oxazolecarboxamide in Rational Drug Design: A Comparative Guide
In the highly nuanced field of rational drug design, the substitution of a single heteroatom can fundamentally alter a molecule's pharmacodynamic and pharmacokinetic profile. The bioisosteric replacement between isoxazol...
Author: BenchChem Technical Support Team. Date: April 2026
In the highly nuanced field of rational drug design, the substitution of a single heteroatom can fundamentally alter a molecule's pharmacodynamic and pharmacokinetic profile. The bioisosteric replacement between isoxazole and oxazole rings within a carboxamide scaffold is a masterclass in this principle. As a Senior Application Scientist, I frequently encounter optimization campaigns where the choice between a 4-isoxazolecarboxamide and an oxazolecarboxamide dictates the success or failure of a lead compound.
This guide provides an objective, data-driven comparison of these two moieties, exploring the causality behind their physicochemical differences and detailing the experimental workflows required to validate their performance in vitro and in vivo.
Physicochemical & Electronic Profiling: The Causality of Bioisosterism
The decision to deploy an isoxazole versus an oxazole is rarely arbitrary; it is rooted in quantum mechanics and electron distribution. Despite being structural isomers, their electronic profiles dictate entirely different interactions within a target protein's binding pocket.
Dipole Moment & Hydrogen Bonding: The spatial arrangement of the heteroatoms drastically shifts the electron density. The experimental dipole moment for oxazole is approximately 1.7 D, whereas isoxazole exhibits a significantly higher dipole moment of 3.0 D[1]. Gas-phase calculations demonstrate that the interaction energy between isoxazole and a model hydrogen-bond donor (such as N-methylacetamide) is -2.95 kcal/mol, compared to -2.74 kcal/mol for oxazole[1]. This energetic difference translates to a profound impact on target affinity when the heterocycle is required to accept a hydrogen bond from a receptor's backbone amide.
Metabolic Stability vs. Prodrug Potential: The N-O bond in isoxazole is inherently more labile under specific physiological conditions compared to the O-C-N system of oxazole. This liability can be strategically harnessed. For instance, 4-isoxazolecarboxamides can undergo base-catalyzed or enzymatic ring opening to form active cyanoenol metabolites—a mechanism famously exploited by the immunosuppressant drug leflunomide[2]. Conversely, oxazolecarboxamides are generally selected when a rigid, metabolically stable pharmacophore is required to resist degradation[3].
4-Isoxazolecarboxamides: Prodrugs and Metabolic Agonists
The 4-isoxazolecarboxamide scaffold is highly versatile. In immunomodulation, leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide) acts as a prodrug. The isoxazole ring opens in vivo to yield teriflunomide, an active cyanoenol that inhibits dihydroorotate dehydrogenase (DHODH), thereby regulating immune functions[2][5].
Beyond prodrug applications, intact 3-aryl-4-isoxazolecarboxamides have been identified as highly potent agonists for the TGR5 G-protein coupled receptor. These compounds stimulate GLP-1 secretion, presenting a promising therapeutic avenue for metabolic disorders such as Type II diabetes[4]. The strong dipole moment of the isoxazole ring is critical for anchoring the molecule within the TGR5 binding site.
Oxazolecarboxamides: Rigidity and Dual-Targeting
Oxazole rings are generally more metabolically stable against ring-opening than isoxazoles. In the development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition (TRA/TSI), oxazolecarboxamide-substituted alkenoic acids were rationally designed to increase hydrophilicity while maintaining structural integrity[3]. The oxazole moiety provided the necessary geometric constraint and metabolic stability to block the TXA2 receptor while simultaneously inhibiting the synthase enzyme[3].
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate these scaffolds, scientists must employ specific biochemical and cell-based assays. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Assessment of Isoxazole Ring-Opening (Prodrug Activation)
Purpose: To quantify the metabolic conversion of a 4-isoxazolecarboxamide to its active cyanoenol metabolite.
Preparation: Prepare 10 mM stock solutions of the 4-isoxazolecarboxamide candidate in LC-MS grade DMSO.
Incubation: Dilute the compound to a final concentration of 1 µM in human liver microsomes (HLM) or simulated intestinal fluid (SIF, pH 6.8) supplemented with an NADPH regenerating system.
Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Quantify the disappearance of the parent mass and the appearance of the cyanoenol metabolite mass using Multiple Reaction Monitoring (MRM).
Causality & Validation: The isoxazole ring's N-O bond is susceptible to cleavage. By tracking both the parent compound's decay and the cyanoenol's formation simultaneously, the protocol becomes a self-validating mass balance system. If the parent mass disappears without a stoichiometric appearance of the metabolite, alternative clearance pathways (e.g., CYP-mediated oxidation) must be investigated.
Protocol B: TGR5 Receptor cAMP Accumulation Assay
Purpose: To evaluate the direct GPCR agonism of 3-aryl-4-isoxazolecarboxamides[4].
Cell Culture: Seed CHO cells stably expressing the human TGR5 receptor in 384-well microplates at a density of 10,000 cells/well.
Compound Treatment: Treat the cells with serial dilutions (10 pM to 10 µM) of the 4-isoxazolecarboxamide compound in an assay buffer containing 0.5 mM IBMX.
Incubation: Incubate the plates for 30 minutes at 37°C to allow for GPCR activation and subsequent cAMP accumulation.
Readout: Measure the TR-FRET signal at 665 nm and 620 nm using a microplate reader. Calculate EC50 values using a 4-parameter logistic fit.
Causality & Validation: TGR5 is a Gs-coupled receptor; thus, measuring cAMP directly quantifies receptor activation. The addition of IBMX is a non-negotiable step—by inhibiting phosphodiesterases, we prevent the degradation of cAMP, ensuring that the measured TR-FRET signal is a direct, unadulterated reflection of TGR5 agonism.
Rational Design Decision Matrix
The structural and electronic differences between these bioisosteres dictate distinct optimization pathways. The following workflow visualizes the logical decision tree used by medicinal chemists when selecting between these two carboxamide scaffolds.
Logical decision tree for selecting isoxazole vs. oxazole carboxamide scaffolds.
Conclusion
The choice between a 4-isoxazolecarboxamide and an oxazolecarboxamide is a prime example of how subtle atomic shifts govern macroscopic biological outcomes. The isoxazole ring, with its higher dipole moment and susceptibility to ring-opening, is the premier choice for designing prodrugs or targeting receptors that demand strong hydrogen-bond acceptors (like TGR5). Conversely, the oxazole ring offers a rigid, metabolically stable alternative, ideal for dual-targeting agents where the structural integrity of the pharmacophore must be maintained throughout its pharmacokinetic journey.
References
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.nih.gov.
Bioisosterism: A Useful Strategy for Molecular Modific
Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists.
Development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition. 3. Synthesis and biological activities of oxazolecarboxamide-substituted omega-phenyl-omega-(3-pyridyl)
Benchmarking 4-isoxazolecarboxamide against standard reference compounds
Benchmarking 4-Isoxazolecarboxamide Derivatives: A Comparative Guide Against Standard DHODH Inhibitors As drug development shifts toward highly targeted immunomodulators and broad-spectrum antivirals, the 4-isoxazolecarb...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 4-Isoxazolecarboxamide Derivatives: A Comparative Guide Against Standard DHODH Inhibitors
As drug development shifts toward highly targeted immunomodulators and broad-spectrum antivirals, the 4-isoxazolecarboxamide scaffold has emerged as a cornerstone of medicinal chemistry. Compounds in this class—most notably the prodrug Leflunomide and its active metabolite Teriflunomide—exert their primary biological activity by inhibiting dihydroorotate dehydrogenase (DHODH)[1].
This technical guide provides a comprehensive framework for benchmarking novel 4-isoxazolecarboxamide derivatives against standard reference compounds, such as Brequinar and PTC299. Designed for application scientists and researchers, it details the mechanistic biology, comparative quantitative data, and self-validating experimental protocols required for robust drug evaluation.
Mechanistic Grounding & Target Biology
DHODH is a mitochondrial enzyme that catalyzes the fourth, rate-limiting step of the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate[2]. Rapidly proliferating cells, including activated T-lymphocytes and certain cancer lineages, rely heavily on this de novo pathway rather than salvage pathways to meet their high demand for RNA and DNA precursors[2].
When benchmarking 4-isoxazolecarboxamides against other DHODH inhibitors, it is critical to understand their distinct binding kinetics:
4-Isoxazolecarboxamides (e.g., Teriflunomide): These compounds typically act as non-competitive inhibitors relative to ubiquinone (CoQ)[3]. They bind to a distinct site on the DHODH enzyme, inducing a conformational change that halts electron transfer.
Cinchoninic Acid Derivatives (e.g., Brequinar): In contrast, Brequinar acts as a potent competitive inhibitor relative to ubiquinone, directly competing for the CoQ binding pocket[3].
Diagram 1: Mechanism of DHODH inhibition by 4-isoxazolecarboxamides versus Brequinar.
Quantitative Benchmarking: Efficacy & Species Selectivity
When evaluating a novel 4-isoxazolecarboxamide, its potency must be contextualized against established clinical and experimental baselines. The table below summarizes the biochemical profiles of standard reference compounds.
Compound
Chemical Class
Target Enzyme
Binding Mode
Human IC50
Rat IC50
Teriflunomide
4-Isoxazolecarboxamide
DHODH
Non-competitive (vs. CoQ)
~300 - 411 nM
~19 nM
Brequinar
Cinchoninic Acid
DHODH
Competitive (vs. CoQ)
~5 - 10 nM
~367 nM
PTC299
Emvododstat
DHODH
Competitive
< 10 nM
N/A
Expertise Insight (Species Discrepancy):
A major pitfall in translational DHODH research is species-specific susceptibility. As demonstrated by 4[4], 4-isoxazolecarboxamides are exceptionally potent against rat DHODH (IC50 ~19 nM) but significantly weaker against human DHODH. Conversely, Brequinar is highly potent against human DHODH but weaker against the rat ortholog[4]. Researchers must account for this when benchmarking in vivo efficacy in murine models (e.g., collagen-induced arthritis), as these models will artificially inflate the apparent efficacy of 4-isoxazolecarboxamides relative to human clinical translation.
Experimental Protocols: The Self-Validating DCIP Assay
To objectively determine the IC50 of a novel 4-isoxazolecarboxamide, the in vitro DCIP (2,6-dichloroindophenol) colorimetric reduction assay is the industry standard[5].
Principle: Under DHODH catalysis, electrons from DHO are transferred to the flavin mononucleotide (FMN) cofactor, then to CoQ, and ultimately to the artificial electron acceptor, DCIP[5]. Oxidized DCIP absorbs strongly at 600 nm, while reduced DCIP is colorless. The rate of absorbance decay at 600 nm is directly proportional to DHODH enzymatic activity[2].
Diagram 2: Step-by-step workflow for the DCIP-based DHODH enzymatic inhibition assay.
Step-by-Step Methodology
Assay Buffer Preparation: Prepare a solution of 50 mM Tris-HCl, 150 mM KCl, and 0.1% Triton X-100, adjusted to pH 8.0[6].
Causality: Triton X-100 is critical. It solubilizes the highly lipophilic CoQ substrate and maintains the structural integrity of the membrane-associated DHODH enzyme in an aqueous environment[6].
Enzyme & Inhibitor Pre-incubation: Dilute recombinant human DHODH (rhDHODH) to a final working concentration of 0.4 µg/mL in the assay buffer[2]. Dispense into a 96-well microplate. Add serial dilutions of the 4-isoxazolecarboxamide test compounds (ensure final DMSO concentration remains ≤1%). Incubate at 25°C for 30 minutes.
Causality: Pre-incubation is essential to allow the establishment of steady-state binding equilibrium, which is particularly vital for non-competitive inhibitors that require conformational adaptation[7].
Reaction Initiation: Add a substrate mixture yielding final concentrations of 500 µM DHO, 100 µM Coenzyme Q0 (CoQ0), and 120 µM DCIP to all wells[6].
Kinetic Measurement: Immediately transfer the plate to a spectrophotometric microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 10 minutes[2].
Data Analysis & Self-Validation: Calculate the initial reaction velocity (
V0
) from the linear portion of the absorbance decay curve[5]. Plot the percentage of active DHODH against the logarithm of the inhibitor concentration to determine the IC50[8].
Self-Validating Control: Always include a "no-enzyme" control well containing the test compound, CoQ0, and DCIP. Due to the inherent limitations of the DCIP method, redox-active compounds can directly reduce DCIP, causing severe assay interference[5]. Subtracting this background ensures the calculated IC50 reflects true enzymatic inhibition rather than a false-positive redox artifact.
References
Tocris Bioscience.Leflunomide | CAS 75706-12-6 | HWA 486 | RS-34821.
BenchChem.Application Notes and Protocols: In Vitro Assay for Measuring DHODH Inhibition by PTC299.
BenchChem.Application Notes and Protocols for DHODH-IN-17 In Vitro Assay.
PMC.Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents.
ResearchGate.Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase.
PubMed.Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives.
BenchChem.Application Notes and Protocols: DHODH Inhibition Assay Using Vidofludimus.
BenchChem.Head-to-Head Comparison: BQR-695 (Brequinar) vs. Leflunomide/Teriflunomide.
MDPI.Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay.
Haematologica.Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells.
A Comparative Guide to the Reproducible Synthesis of 4-Isoxazolecarboxamides: An Evaluation of Catalytic Methodologies
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Synthetic Challenge of 4-Isoxazolecarboxamides The isoxazole ring is a privileged scaffold in medicinal chemistry, formin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Synthetic Challenge of 4-Isoxazolecarboxamides
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anti-inflammatory and anticancer treatments.[1][2] Specifically, 4-isoxazolecarboxamides are of significant interest as the carboxamide group is a key pharmacophore, adept at forming crucial hydrogen bond interactions with biological targets.[3][4] The development of robust, scalable, and, most importantly, reproducible synthetic routes to these compounds is a critical objective in drug discovery and development.
However, the synthesis of substituted heterocycles is often plagued by issues of reproducibility. Minor variations in reagent quality, reaction setup, or workup procedures can lead to significant deviations in yield and purity, complicating process scale-up and casting doubt on structure-activity relationship (SAR) studies. This guide provides an in-depth, comparative analysis of three distinct transition-metal-catalyzed methods for the synthesis of 4-isoxazolecarboxamides, with a focus on the mechanistic rationale, experimental protocols, and factors influencing their reproducibility.
Methodology 1: Amide Coupling of Pre-formed Isoxazole-4-Carboxylic Acids
This foundational two-step strategy is one of the most common and often reliable methods. It decouples the formation of the isoxazole ring from the installation of the amide, allowing for optimization of each step independently. The key is the synthesis of an isoxazole-4-carboxylic acid intermediate, which is then coupled with a desired amine using standard peptide coupling reagents.[3][4]
Mechanistic Rationale: Activation and Nucleophilic Acyl Substitution
The amide coupling reaction proceeds via the activation of the carboxylic acid. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the isoxazole-4-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. A catalyst, such as 4-Dimethylaminopyridine (DMAP), can further accelerate the reaction by forming an even more reactive DMAP-acylpyridinium species. The subsequent attack by the amine and collapse of the tetrahedral intermediate yields the desired carboxamide and regenerates the catalyst.[4]
Fig 1. Mechanism of EDCI/DMAP-mediated amide coupling.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of novel 5-methyl-3-phenylisoxazole-4-carboxamide derivatives.[4]
Step 1: Synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1)
The precursor, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is first synthesized via 1,3-dipolar cycloaddition or other standard methods.[5]
The ester (1.0 eq) is hydrolyzed by refluxing with an excess of a strong acid, such as 60% aqueous sulfuric acid, for 3-4 hours.[3]
The reaction mixture is cooled to room temperature, and the precipitated carboxylic acid is collected by filtration, washed thoroughly with cold water, and dried under vacuum. Purity should be assessed by NMR and melting point.
Step 2: Amide Coupling to form N-aryl-5-methyl-3-phenylisoxazole-4-carboxamide (2a-f)
To a round-bottom flask under an argon atmosphere, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (1) (3.0 mmol, 1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 20 mL).
Stir the mixture at room temperature for 30 minutes. The solution should remain clear.
Add the desired aniline derivative (3.2 mmol, ~1.05 eq).
Allow the reaction to stir at room temperature for 24-48 hours. Monitor progress by Thin-Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Redissolve the residue in DCM and extract with 1% NaHCO₃ solution and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography (e.g., n-hexane:ethyl acetate) to yield the final carboxamide.
Performance and Reproducibility Analysis
Yields: This method typically provides moderate to good yields (60-85%) for the coupling step, contingent on the purity of the starting carboxylic acid and the nucleophilicity of the amine.[4]
Substrate Scope: The major advantage is its broad scope. A single batch of the isoxazole carboxylic acid can be coupled with a diverse library of amines, making it ideal for SAR studies.[6]
Reproducibility Factors:
Purity of Carboxylic Acid: The single most critical factor. Impurities in the acid (e.g., residual ester or hydrolysis reagents) can interfere with the coupling reaction, leading to lower yields and difficult purification. Rigorous purification of the intermediate is paramount.
Water Content: The reaction must be performed under anhydrous conditions. Water can hydrolyze the activated intermediate, reducing the yield. Using anhydrous solvents and inert atmosphere is crucial.
Stoichiometry: Precise control over the stoichiometry of the coupling reagents and amine is necessary. An excess of the amine can sometimes facilitate the reaction but complicates purification.
Side Reactions: For sterically hindered anilines or less reactive acids, prolonged reaction times can lead to the formation of N-acylurea byproducts from the rearrangement of the O-acylisourea intermediate.
Methodology 2: Palladium-Catalyzed Direct C4-Arylation of Isoxazole-3-carboxylates
Direct C-H functionalization is a powerful, modern strategy that avoids the pre-functionalization of starting materials, thus improving atom economy. Palladium catalysis has been successfully employed for the direct diarylation at the C4 and C5 positions of an ethyl isoxazole-3-carboxylate.[7] While this directly yields a C-C bond, the principles are highly relevant and adaptable for C-N bond formation, or for creating a precursor for subsequent amidation.
The catalytic cycle is believed to initiate with a concerted metalation-deprotonation (CMD) pathway, which is often favored for electron-deficient C-H bonds found in many heterocyles. The isoxazole coordinates to the Pd(II) catalyst, and a base assists in the abstraction of the C4-proton, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl bromide to form a Pd(IV) species. Reductive elimination furnishes the C4-arylated product and regenerates a Pd(II) species, which re-enters the catalytic cycle.
Fig 2. Plausible mechanism for Pd-catalyzed C-H arylation.
Detailed Experimental Protocol
This protocol is based on the C4,C5-diarylation of ethyl isoxazole-3-carboxylate and serves as a model for direct functionalization.[7]
In an oven-dried Schlenk tube, combine ethyl isoxazole-3-carboxylate (0.5 mmol, 1.0 eq), the aryl bromide (1.5 mmol, 3.0 eq), Pd(OAc)₂ (0.025 mmol, 5 mol%), and the phosphine ligand (e.g., P(o-tol)₃) (0.1 mmol, 20 mol%).
Add anhydrous K₂CO₃ (1.5 mmol, 3.0 eq) as the base.
Evacuate and backfill the tube with argon three times.
Add anhydrous N,N-dimethylacetamide (DMAc) (2 mL) via syringe.
Seal the tube and place it in a preheated oil bath at 150 °C.
Stir the reaction for 20 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the residue by flash chromatography to isolate the arylated product.
Performance and Reproducibility Analysis
Yields: Reported yields for diarylation are generally good (70-80%), though they can be sensitive to the electronic properties of the aryl bromide.[7]
Substrate Scope: The reaction tolerates a wide range of functional groups on the aryl bromide, including nitrile, acetyl, and trifluoromethyl groups. However, ortho-substituted aryl bromides often result in mixtures of mono- and di-arylated products, indicating steric sensitivity.[7]
Reproducibility Factors:
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote both oxidative addition and reductive elimination. Reproducibility issues can arise from batch-to-batch variations in catalyst or ligand quality.
Base and Solvent: The base and solvent system is crucial. Anhydrous, polar aprotic solvents like DMAc are typically required. The choice and purity of the base can significantly impact selectivity and yield.[8]
Temperature Control: High temperatures are necessary to drive C-H activation. Inconsistent heating can lead to variable conversion rates and the formation of side products.
Regioselectivity: While this protocol shows high selectivity for C4/C5, other protocols for different isoxazole cores may face challenges in controlling regioselectivity between C4 and C5, a common issue in direct C-H functionalization.
Methodology 3: Rhodium-Catalyzed [3+2] Cycloaddition with Isoxazoles
Rhodium catalysts offer unique reactivity, often proceeding through metallacarbene intermediates. A formal [3+2] cycloaddition between N-sulfonyl-1,2,3-triazoles and isoxazoles, catalyzed by Rh₂(esp)₂, has been developed to synthesize polysubstituted 3-aminopyrroles.[9] While not a direct synthesis of the target molecule, this transformation showcases an advanced catalytic strategy where the isoxazole ring itself acts as a synthon. Adapting this logic to construct isoxazole-carboxamides would represent a novel and powerful approach.
Mechanistic Rationale: Rhodium Carbene Formation and Annulation
The reaction begins with the rhodium(II)-catalyzed extrusion of N₂ from the N-sulfonyl-1,2,3-triazole to generate a highly reactive α-imino rhodium carbene. This electrophilic carbene intermediate is then intercepted by the isoxazole, which acts as the nucleophilic component. The subsequent cascade of ring-opening of the isoxazole and cyclization/annulation steps leads to the formation of a new five-membered ring.[9]
Fig 3. General mechanism for Rh(II)-catalyzed triazole-isoxazole cycloaddition.
Detailed Experimental Protocol
This protocol is based on the synthesis of 3-aminopyrroles and is presented to illustrate the reaction conditions typical for this class of transformation.[9]
To a pressure-rated vial, add the N-sulfonyl-1,2,3-triazole (0.30 mmol, 1.5 eq), the isoxazole (0.20 mmol, 1.0 eq), and the rhodium catalyst (e.g., Rh₂(esp)₂) (3.0 µmol, 1.5 mol%).
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL).
Seal the vial tightly with a Teflon-lined cap.
Place the vial in a preheated oil bath or heating block at 140 °C.
Stir vigorously for the specified time (e.g., 12-24 hours).
Cool the reaction to room temperature and carefully unseal the vial.
Concentrate the reaction mixture directly onto silica gel.
Purify by flash column chromatography to isolate the product.
Performance and Reproducibility Analysis
Yields: Good yields (typically 65-90%) are reported for the specific aminopyrrole synthesis.[9]
Substrate Scope: The reaction is sensitive to the substitution pattern on the isoxazole. Both 3-alkyl-5-aryl and 3-aryl-5-alkyl isoxazoles are suitable substrates, though yields can vary.[9]
Reproducibility Factors:
Catalyst Choice and Quality: The rhodium catalyst, particularly the bulky bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (esp) ligand, is key to the reaction's success. The activity of these catalysts can be sensitive to air and moisture, requiring careful handling and storage.
Triazole Stability: The N-sulfonyl-1,2,3-triazole precursors can be unstable at high temperatures. Slow addition of the triazole via syringe pump can sometimes improve reproducibility by maintaining a low steady-state concentration.
High Temperature: The reaction requires very high temperatures (140 °C), which can lead to substrate or product decomposition, creating a narrow optimal reaction window. Precise and uniform temperature control is essential.
Solvent Purity: Anhydrous, high-boiling point solvents are necessary. Impurities can quench the highly reactive carbene intermediate.
Choosing the optimal synthetic route depends on the specific goals of the research, available starting materials, and scale. The following flowchart can guide the decision-making process.
Fig 4. Decision guide for selecting a synthetic methodology.
Conclusion
The reproducible synthesis of 4-isoxazolecarboxamides is achievable through several catalytic strategies, each with distinct advantages and challenges.
Method 1 (Amide Coupling) stands out for its reliability and broad applicability in drug discovery, where creating diverse libraries is paramount. Its reproducibility hinges on the careful preparation and purification of the carboxylic acid intermediate.
Method 2 (Palladium-Catalyzed C-H Functionalization) represents a more modern, atom-economical approach. While powerful, its reproducibility is sensitive to the precise combination of ligand, base, and reaction temperature, and may require significant optimization for a new substrate class.
Method 3 (Rhodium-Catalyzed Annulation) highlights the cutting edge of catalytic innovation, enabling the construction of complex molecular architectures. Such methods are often highly specific, and their reproducibility relies on meticulous control over highly reactive intermediates and demanding reaction conditions.
For researchers and drug development professionals, a thorough understanding of the mechanistic underpinnings of each method is the key to troubleshooting and ensuring consistent, reproducible outcomes. The choice of method should be a strategic decision based on a balance of synthetic efficiency, substrate scope requirements, and amenability to scale-up.
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Navigating the Disposal of 4-Isoxazolecarboxamide: A Guide for the Research Professional
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, including the n...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, including the nuanced case of 4-isoxazolecarboxamide, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and responsible disposal of 4-isoxazolecarboxamide, drawing upon established principles of chemical waste management and data from structurally related compounds.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS, we must infer the potential hazards of 4-isoxazolecarboxamide by examining its structural analogues. Isoxazole derivatives are frequently classified as irritants to the skin, eyes, and respiratory tract. Prudent practice dictates that 4-isoxazolecarboxamide be handled as such.
Inferred Hazard Profile:
Hazard Category
Anticipated Effect
Precautionary Action
Acute Toxicity (Oral, Dermal, Inhalation)
May be harmful if swallowed, in contact with skin, or if inhaled.
Avoid ingestion, skin contact, and inhalation of dust or fumes.
Skin Corrosion/Irritation
May cause skin irritation.
Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Eye Irritation
May cause serious eye irritation.
Wear safety glasses with side shields or chemical goggles.
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Handle in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-isoxazolecarboxamide in any form—be it in its pure state, in solution, or as a waste product—the following minimum PPE is mandatory:
Eye Protection: Chemical safety goggles are required.
Hand Protection: Nitrile or other chemically resistant gloves are essential. Inspect gloves for any signs of degradation or perforation before use.
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
On-Site Waste Management: A Step-by-Step Protocol
The cardinal rule of chemical disposal is that 4-isoxazolecarboxamide and its contaminated materials must be treated as hazardous waste. Under no circumstances should this compound be disposed of in the general trash or down the drain.
Step 1: Waste Segregation
Proper segregation is key to safe and compliant chemical waste disposal. Maintain separate, clearly labeled waste streams for:
Solid Waste: Unused or expired 4-isoxazolecarboxamide, contaminated weigh boats, and any grossly contaminated disposable labware.
Liquid Waste: Solutions containing 4-isoxazolecarboxamide. Do not mix with other incompatible waste streams.
Contaminated Sharps: Any needles, syringes, or other sharps that have come into contact with 4-isoxazolecarboxamide should be placed in a designated sharps container for chemical waste.
Contaminated PPE: Heavily contaminated gloves, bench paper, and other disposable PPE should be collected in a designated hazardous waste bag.
Step 2: Waste Containerization
Use Compatible Containers: All waste must be collected in containers that are chemically compatible with 4-isoxazolecarboxamide and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.
Securely Close Containers: Waste containers must be kept securely closed at all times, except when adding waste.
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "4-Isoxazolecarboxamide," and the approximate concentration and quantity. Also include the date the waste was first added to the container and the name of the principal investigator or laboratory.
Step 3: Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure that the storage area is well-ventilated and that incompatible waste streams are physically segregated.
Final Disposal: The Path to Decommissioning
The final disposal of 4-isoxazolecarboxamide waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow:
Caption: Disposal workflow for 4-isoxazolecarboxamide waste.
The preferred method for the final disposal of organic compounds like 4-isoxazolecarboxamide is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the compound, minimizing its potential impact on the environment.
Environmental Considerations: A Commitment to Sustainability
The isoxazole ring is a nitrogen-containing heterocycle. Such compounds can be persistent in the environment and may exhibit ecotoxicity. While specific data for 4-isoxazolecarboxamide is not available, the precautionary principle requires that we prevent its release into the environment. Improper disposal can lead to the contamination of soil and water, potentially harming aquatic life and other organisms. Adherence to the disposal procedures outlined in this guide is paramount to protecting our ecosystem.
Spill and Emergency Procedures
In the event of a spill of 4-isoxazolecarboxamide, the following steps should be taken immediately:
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and the laboratory supervisor.
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean it up. For large or highly dispersed spills, contact your institution's EHS immediately.
Don Appropriate PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
Contain and Absorb: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS, as required by your institution's policies.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of 4-isoxazolecarboxamide, thereby protecting yourself, your colleagues, and the environment.
Handling
Personal protective equipment for handling 4-Isoxazolecarboxamide
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 4-Isoxazolecarboxamide. As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 4-Isoxazolecarboxamide. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.
Hazard Profile and Core Safety Principles
Skin Irritation: May cause skin irritation upon contact.
Serious Eye Irritation: Poses a risk of serious eye irritation.
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.
Harmful if Swallowed: Ingestion may be harmful.
Given the potent biological activity often associated with novel carboxamide derivatives, it is prudent to handle 4-Isoxazolecarboxamide as a potent compound, adhering to the principle of As Low As Reasonably Practicable (ALARP) for exposure. All operations should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. A comprehensive PPE strategy is mandatory for all work involving 4-Isoxazolecarboxamide.
Recommended PPE Ensemble
PPE Component
Specification
Rationale for Use
Primary Gloves
Nitrile, powder-free, minimum 5-mil thickness
Provides good resistance against a broad range of chemicals, including weak acids and organic solvents.[1] The absence of powder reduces the risk of aerosolizing the compound.
Secondary Gloves
Nitrile, powder-free (worn over primary)
Double-gloving significantly reduces the risk of exposure in case of a breach in the primary glove. It is a standard practice when handling potent compounds.
Eye Protection
Chemical splash goggles with side shields
Protects against splashes and airborne powder, which can cause serious eye irritation.[2]
Body Protection
Long-sleeved laboratory coat
Protects skin and personal clothing from contamination.
Respiratory Protection
N95 respirator or higher
Recommended when handling the powder outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of airborne particles.
Footwear
Closed-toe shoes
Protects feet from spills.
Important Considerations for Glove Selection:
While specific breakthrough time data for 4-Isoxazolecarboxamide is not available, nitrile gloves offer a reliable first line of defense.[1] It is crucial to adopt the following practices:
Inspect gloves for any signs of degradation or punctures before use.
Change gloves immediately if contamination is suspected.
Do not reuse disposable gloves.
Wash hands thoroughly after removing gloves.
Operational Plan: From Receipt to Use
A structured workflow is essential for minimizing the risk of exposure and contamination. The following step-by-step procedures should be followed.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks.
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
The storage location should be clearly labeled as containing a potent compound.
Weighing and Handling of Powdered 4-Isoxazolecarboxamide
All handling of powdered 4-Isoxazolecarboxamide must be performed in a certified chemical fume hood to control airborne particles.
Step-by-Step Weighing Procedure:
Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.
Don PPE: Put on the complete PPE ensemble as described in Section 2.
Tare the Weighing Vessel: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.
Transfer the Compound: Carefully transfer the desired amount of 4-Isoxazolecarboxamide to the weighing vessel using a clean spatula.
Minimize Dust: Handle the compound gently to minimize the generation of airborne dust.
Close Primary Container: Securely close the primary container of 4-Isoxazolecarboxamide immediately after use.
Clean Tools: Decontaminate the spatula and any other tools used with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
Record Weight: Record the final weight.
Figure 1: Workflow for Weighing Powdered 4-Isoxazolecarboxamide
Preparation of Solutions
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed 4-Isoxazolecarboxamide.
Dissolution: Gently swirl or stir the mixture until the compound is fully dissolved. Sonication may be used if necessary.
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination
Work Surfaces: At the end of each work session, decontaminate the work area within the fume hood with a suitable solvent (e.g., 70% ethanol) and wipe clean with an absorbent pad.
Glassware and Equipment: All contaminated glassware and equipment should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
Waste Disposal
All waste materials contaminated with 4-Isoxazolecarboxamide must be treated as hazardous chemical waste.
Solid Waste: This includes contaminated gloves, absorbent pads, weighing paper, and empty primary containers. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous waste container.
Disposal Protocol: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of 4-Isoxazolecarboxamide down the drain or in regular trash.
Figure 2: Waste Segregation and Disposal Plan
Emergency Procedures
Spills
Small Spills (in fume hood):
Alert others in the immediate area.
Wearing your full PPE, absorb the spill with a chemical absorbent pad or spill pillow.
Wipe the area clean with a solvent-dampened cloth.
Collect all cleanup materials as hazardous solid waste.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area.
Alert your supervisor and institutional EHS.
Prevent others from entering the area.
Follow your institution's emergency response procedures.
Personal Exposure
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3][4] Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][3][4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle 4-Isoxazolecarboxamide, ensuring both personal safety and the integrity of their scientific work.
References
Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET: 5-Methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]
Chemsrc. (2025, October 14). 4-Isoxazolecarboxylic acid | CAS#:6436-62-0. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: Isoxazole-5-carboxylic acid. Retrieved from [Link]
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production. Retrieved from [Link]
Esco Pharma. (n.d.). It's more than just being Fragile : How to Handle Potent Formulation?. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]